molecular formula C76H112O2 B132980 Menaquinone 13 CAS No. 27123-36-0

Menaquinone 13

Cat. No.: B132980
CAS No.: 27123-36-0
M. Wt: 1057.7 g/mol
InChI Key: PZCKKEDSUIYKTM-HWRCDASFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Menaquinone 13, also known as MK-13, is a chemical entity belonging to the menaquinone (Vitamin K2) family, with the CAS Registry Number 27123-36-0 . It is characterized by a naphthoquinone head group and a long, unsaturated isoprenoid side chain consisting of 13 isoprene units, giving it the molecular formula C₇₆H₁₁₂O₂ and a molecular weight of 1057.700 g/mol . This structure is critical for its lipid solubility and function. Menaquinones are primarily known for their role as essential cofactors for the enzyme γ-glutamyl carboxylase, which activates vitamin K-dependent proteins by converting specific glutamate residues to gamma-carboxyglutamate (Gla) . While the most well-known functions of vitamin K are in hepatic synthesis of blood clotting factors, vitamin K2 isoforms are increasingly recognized for their importance in extra-hepatic tissues. Menaquinone 13 is used in research settings as a high-purity reference standard . It is employed for analytical method development, method validation, and quality control (QC) applications during the synthesis and formulation stages of pharmaceutical development . Like other long-chain menaquinones (such as MK-7 to MK-13), MK-13 is synthesized by bacteria . These longer-chain menaquinones are produced by anaerobic bacteria in the colon, though their absorption at this site is considered minimal . This product is intended for research use only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-methyl-3-[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E,42E,46E)-3,7,11,15,19,23,27,31,35,39,43,47,51-tridecamethyldopentaconta-2,6,10,14,18,22,26,30,34,38,42,46,50-tridecaenyl]naphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C76H112O2/c1-58(2)30-18-31-59(3)32-19-33-60(4)34-20-35-61(5)36-21-37-62(6)38-22-39-63(7)40-23-41-64(8)42-24-43-65(9)44-25-45-66(10)46-26-47-67(11)48-27-49-68(12)50-28-51-69(13)52-29-53-70(14)56-57-72-71(15)75(77)73-54-16-17-55-74(73)76(72)78/h16-17,30,32,34,36,38,40,42,44,46,48,50,52,54-56H,18-29,31,33,35,37,39,41,43,45,47,49,51,53,57H2,1-15H3/b59-32+,60-34+,61-36+,62-38+,63-40+,64-42+,65-44+,66-46+,67-48+,68-50+,69-52+,70-56+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZCKKEDSUIYKTM-HWRCDASFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C76H112O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40558954
Record name 2-Methyl-3-[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E,42E,46E)-3,7,11,15,19,23,27,31,35,39,43,47,51-tridecamethyldopentaconta-2,6,10,14,18,22,26,30,34,38,42,46,50-tridecaen-1-yl]naphthalene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40558954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1057.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27123-36-0
Record name 2-Methyl-3-[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E,42E,46E)-3,7,11,15,19,23,27,31,35,39,43,47,51-tridecamethyldopentaconta-2,6,10,14,18,22,26,30,34,38,42,46,50-tridecaen-1-yl]naphthalene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40558954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Elusive Long-Chain Menaquinones: A Technical Guide to the Natural Occurrence of Menaquinone-13 in Fermented Foods

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Researcher

To the researchers, scientists, and drug development professionals dedicated to unraveling the complexities of vitamin K2, this guide serves as a deep dive into the world of long-chain menaquinones, with a specific focus on the enigmatic Menaquinone-13 (MK-13). While the shorter-chain menaquinones like MK-4 and MK-7 have garnered significant attention for their roles in human health, the longer-chain variants remain a frontier of discovery. This document moves beyond a simple recitation of facts to provide a causal analysis of why certain menaquinones appear in fermented foods and the technical challenges that may obscure our view of others, such as MK-13. We will explore the biosynthetic pathways, the microbial actors, and the analytical intricacies that define our current understanding. It is our hope that this guide will not only inform but also inspire new avenues of research into these fascinating molecules.

Introduction: The Expanding Spectrum of Vitamin K2

Vitamin K, a family of fat-soluble compounds, is essential for a range of physiological processes, most notably blood coagulation and calcium homeostasis.[1][2] This family is broadly divided into phylloquinone (vitamin K1), found in leafy green vegetables, and the menaquinones (vitamin K2), which are primarily of microbial origin.[1][2] The menaquinones are a diverse group of molecules characterized by a 2-methyl-1,4-naphthoquinone ring and a side chain composed of a variable number of unsaturated isoprenyl units.[1] These variants are designated as MK-n, where 'n' represents the number of isoprenyl units, ranging from MK-4 to MK-13.[1][3]

Long-chain menaquinones (MK-7 and longer) have attracted considerable interest due to their high bioavailability and prolonged half-life in circulation compared to vitamin K1 and the shorter-chain MK-4.[4][5] These properties suggest a potentially greater impact on extrahepatic tissues, influencing bone and cardiovascular health.[5] Fermented foods are the primary dietary source of these long-chain menaquinones, as they are synthesized by the bacteria responsible for the fermentation process.[1][2][5] While natto, a Japanese fermented soybean product, is exceptionally rich in MK-7, and cheeses are known sources of MK-8 and MK-9, the presence and significance of the very-long-chain menaquinones, particularly MK-13, are less clear.[1][5][6] This guide will provide a comprehensive technical overview of our current knowledge regarding the natural occurrence of MK-13 in fermented foods, delving into the microbial synthesis and analytical methodologies that shape our understanding.

Microbial Biosynthesis of Long-Chain Menaquinones

The synthesis of menaquinones in bacteria is a complex process that involves two main pathways for the formation of the naphthoquinone ring and a separate pathway for the synthesis of the isoprenyl side chain.

The Naphthoquinone Ring: Two Paths to a Core Structure

Bacteria predominantly utilize one of two pathways to synthesize the 2-methyl-1,4-naphthoquinone head group:

  • The Shikimate Pathway: This is the classical and more common pathway, where chorismate, an intermediate in the shikimate pathway, is converted to menaquinone through a series of enzymatic steps.[7][8][9]

  • The Futalosine Pathway: An alternative pathway discovered more recently, which is found in certain Gram-negative bacteria and Archaea.[4]

Building the Isoprenyl Tail: The Role of Prenyl Diphosphate Synthases

The characteristic side chain of menaquinones is synthesized from isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These five-carbon units are sequentially added to form a polyprenyl pyrophosphate chain of a specific length. The length of this chain, and thus the type of menaquinone produced (e.g., MK-9 vs. MK-13), is determined by the specificity of the cis-prenyltransferase enzyme. Different bacterial species, and even strains within a species, possess prenyl diphosphate synthases with varying product specificities, leading to the production of a range of menaquinone forms.[10] For instance, Lactococcus lactis, a bacterium commonly used in dairy fermentations, is known to produce a range of menaquinones from MK-3 to MK-10, with MK-8 and MK-9 being the major forms.[10] The genetic makeup of the microorganism is therefore the primary determinant of the menaquinone profile in a fermented food.

The final step in menaquinone biosynthesis is the attachment of the isoprenyl side chain to the naphthoquinone ring, a reaction catalyzed by a prenyltransferase.[11]

Occurrence of Long-Chain Menaquinones in Fermented Foods

The presence and concentration of menaquinones in fermented foods are highly dependent on the specific bacterial strains used in the fermentation, the fermentation conditions (such as temperature, pH, and aeration), and the composition of the food matrix.[1][12][13]

Fermented FoodPredominant MenaquinonesReference
Natto (Fermented Soybeans)MK-7, MK-8[1][6]
Cheese (Hard)MK-8, MK-9, MK-9(4H)[5][14][15]
Cheese (Soft)Variable, often lower than hard cheeses[14]
Curd/QuarkMK-8, MK-9[14][16]
SauerkrautLow levels of various MKs[12]

While extensive research has quantified MK-7, MK-8, and MK-9 in a variety of fermented products, data on menaquinones longer than MK-10 is scarce, and reports specifically identifying MK-13 in fermented foods are virtually nonexistent in the current scientific literature.[12] One study noted that MK-11 to MK-13 concentrations were not reported in their analysis of various food items.[12]

The Case of Menaquinone-13: An Analytical Perspective

The apparent absence of MK-13 in analyses of fermented foods raises several important questions. Is it truly absent, or are we simply not detecting it with our current methodologies?

Theoretical Presence

Menaquinones up to MK-13 are known to exist and are produced by certain bacteria.[1][15][17] For example, some species of Bacteroides, common inhabitants of the human gut, are known to produce very-long-chain menaquinones, including MK-10 to MK-12.[18] It is plausible that specific, perhaps less common, bacterial strains used in or incidentally present during food fermentation could synthesize MK-13.

Challenges in Detection and Quantification

The analysis of very-long-chain menaquinones like MK-13 in complex food matrices presents significant analytical challenges:

  • Low Concentrations: If present, MK-13 is likely to be in much lower concentrations than the more predominant menaquinones. Detecting trace amounts requires highly sensitive analytical instrumentation.[17]

  • Extraction Efficiency: As the length of the isoprenyl side chain increases, the lipophilicity of the menaquinone also increases dramatically. This can affect the efficiency of solvent extraction from the food matrix, potentially leading to incomplete recovery and underestimation.

  • Chromatographic Separation: Standard high-performance liquid chromatography (HPLC) methods are optimized for the separation of the more common menaquinones (MK-4 to MK-10). The very long retention times of highly lipophilic molecules like MK-13 can make them difficult to resolve and quantify accurately. They may be retained on the column or elute as broad, undetectable peaks.

  • Availability of Analytical Standards: Accurate quantification relies on the availability of pure analytical standards. Certified standards for MK-13 are not as readily available as those for shorter-chain menaquinones, hindering the development and validation of quantitative methods.

Recommended Protocol: A Framework for the Analysis of Long-Chain Menaquinones

For researchers aiming to investigate the presence of MK-13 and other very-long-chain menaquinones, a robust and sensitive analytical workflow is crucial. The following protocol provides a detailed, step-by-step methodology based on established principles for menaquinone analysis, with specific considerations for targeting longer-chain forms.

Experimental Workflow for Menaquinone Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection cluster_quantification Data Processing homogenization 1. Homogenization saponification 2. Saponification (Optional) homogenization->saponification Lipid-rich matrix extraction 3. Liquid-Liquid Extraction homogenization->extraction Low-fat matrix saponification->extraction cleanup 4. Solid-Phase Extraction (SPE) extraction->cleanup hplc 5. HPLC Separation cleanup->hplc detection 6. Detection (FLD/MS) hplc->detection quant 7. Quantification detection->quant

Caption: Workflow for Menaquinone Analysis in Fermented Foods.

Detailed Step-by-Step Methodology

1. Sample Homogenization:

  • Rationale: To ensure a representative sample and maximize surface area for efficient extraction.
  • Procedure:
  • Accurately weigh 1-5 grams of the fermented food sample.
  • For solid or semi-solid samples (e.g., cheese), cryogenically grind to a fine powder using liquid nitrogen to prevent heat degradation.
  • For liquid samples (e.g., fermented milk), use directly.

2. Saponification (for high-fat matrices):

  • Rationale: To hydrolyze triglycerides that can interfere with the extraction and chromatographic analysis of lipophilic menaquinones.
  • Procedure:
  • To the homogenized sample, add 10 mL of ethanolic potassium hydroxide (e.g., 1 M KOH in 90% ethanol).
  • Incubate in a shaking water bath at 60-70°C for 30-60 minutes in the dark to prevent degradation of the light-sensitive menaquinones.
  • Cool the sample to room temperature.

3. Liquid-Liquid Extraction:

  • Rationale: To partition the non-polar menaquinones from the aqueous/ethanolic phase into an organic solvent. A solvent with strong elution power is needed for very-long-chain menaquinones.
  • Procedure:
  • Add 10 mL of a non-polar solvent mixture, such as hexane:isopropanol (3:2, v/v), to the saponified sample.
  • Vortex vigorously for 2 minutes.
  • Centrifuge at 3000 x g for 10 minutes to separate the layers.
  • Carefully collect the upper organic layer.
  • Repeat the extraction process two more times on the remaining aqueous layer.
  • Pool the organic extracts and evaporate to dryness under a stream of nitrogen at a temperature not exceeding 40°C.

4. Solid-Phase Extraction (SPE) Cleanup:

  • Rationale: To remove interfering compounds such as pigments and residual lipids, and to concentrate the menaquinone fraction.
  • Procedure:
  • Reconstitute the dried extract in a small volume (1 mL) of hexane.
  • Condition a silica-based SPE cartridge (e.g., 500 mg) with hexane.
  • Load the reconstituted extract onto the cartridge.
  • Wash the cartridge with a non-polar solvent (e.g., 5 mL of hexane) to elute interfering lipids.
  • Elute the menaquinone fraction with a slightly more polar solvent, such as 5 mL of hexane containing a small percentage of diethyl ether (e.g., 2-5%).
  • Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase for HPLC analysis.

5. High-Performance Liquid Chromatography (HPLC) Separation:

  • Rationale: To separate the different menaquinone isomers based on their hydrophobicity. A C30 column is recommended for better separation of long-chain, lipophilic isomers.
  • Procedure:
  • Column: C30 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
  • Mobile Phase: A gradient of methanol, methyl-tert-butyl ether (MTBE), and a small amount of a modifying salt (e.g., ammonium acetate) to improve peak shape. A typical gradient might start with a high percentage of methanol and increase the proportion of MTBE to elute the very-long-chain menaquinones.
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 20-50 µL.

6. Detection:

  • Rationale: To identify and quantify the separated menaquinones. Tandem mass spectrometry (MS/MS) is the preferred method for its high sensitivity and specificity, which is crucial for detecting potentially low levels of MK-13.
  • Methods:
  • Fluorescence Detection (FLD): A common and sensitive method, but requires post-column reduction of menaquinones to their fluorescent hydroquinone form using a zinc or platinum catalyst.
  • Mass Spectrometry (MS/MS): Offers superior selectivity and sensitivity. Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used. Monitoring for specific parent-daughter ion transitions for MK-13 would provide unambiguous identification.[19][20]

7. Quantification:

  • Rationale: To determine the concentration of each menaquinone.
  • Procedure:
  • Prepare a calibration curve using certified standards for each menaquinone of interest (if available).
  • Use an internal standard (e.g., a deuterated menaquinone) added at the beginning of the extraction to correct for losses during sample preparation.
  • Calculate the concentration of each menaquinone in the original sample based on the peak area relative to the calibration curve and the internal standard.

Biosynthetic Pathway and Factors Influencing Production

The production of long-chain menaquinones is not only species-dependent but also influenced by the fermentation environment.

biosynthesis_factors cluster_pathway Menaquinone Biosynthesis cluster_factors Influencing Factors chorismate Chorismate naphthoquinone Naphthoquinone Ring chorismate->naphthoquinone menaquinone Menaquinone (MK-n) naphthoquinone->menaquinone Prenyltransferase ipp IPP/DMAPP polyprenyl_pp Polyprenyl Pyrophosphate ipp->polyprenyl_pp cis-Prenyltransferase polyprenyl_pp->menaquinone Prenyltransferase strain Bacterial Strain strain->menaquinone substrate Substrate substrate->menaquinone temp Temperature temp->menaquinone aeration Aeration aeration->menaquinone

Caption: Factors Influencing Menaquinone Biosynthesis in Bacteria.

  • Bacterial Strain: The genetic capacity of the microorganism is the most critical factor determining the menaquinone profile.[12]

  • Substrate: The composition of the food being fermented provides the necessary precursors for bacterial growth and metabolism, including menaquinone synthesis.

  • Temperature: Temperature affects bacterial growth rates and enzyme kinetics, thereby influencing the rate and extent of menaquinone production.[13]

  • Aeration: The presence or absence of oxygen can alter the metabolic state of facultative anaerobic bacteria, which may impact the production of menaquinones, as they are involved in the electron transport chain.[13]

Conclusion and Future Directions

The natural occurrence of Menaquinone-13 in fermented foods remains an open question. While theoretically possible due to the existence of bacteria capable of synthesizing very-long-chain menaquinones, its presence has not been confirmed in food analyses to date. This is likely a combination of its actual scarcity in common fermented products and the significant analytical challenges associated with its detection and quantification.

For researchers in drug development and nutritional science, the potential health implications of very-long-chain menaquinones warrant further investigation. Future research should focus on:

  • Screening of diverse microbial cultures: A broader range of bacterial species and strains, particularly from less common or artisanal fermented foods, should be screened for their ability to produce MK-13 and other long-chain menaquinones.

  • Development of advanced analytical methods: The optimization of extraction and chromatographic techniques, particularly utilizing C30 columns and highly sensitive MS/MS detection, is essential for the reliable detection of trace amounts of MK-13.

  • Synthesis of analytical standards: The availability of a certified MK-13 standard is a critical prerequisite for accurate quantification and will be a key enabler for research in this area.

By addressing these challenges, the scientific community can begin to shed light on the presence and potential biological significance of this elusive member of the vitamin K2 family, potentially unlocking new avenues for nutritional and therapeutic innovation.

References

  • Evaluation of MENAQUINONE‐7 and fat‐soluble vitamin production by starter cultures during fermentation in dairy products using RPLC method - PMC. (2024, October 26).
  • Vitamin K - Health Professional Fact Sheet. (2021, March 29).
  • Vitamins formed by microorganisms in fermented foods: effects on human vitamin status—a systematic narrative review - Frontiers.
  • Engineering Lactococcus lactis for Increased Vitamin K2 Production - Frontiers.
  • Production of Vitamin K by Wild-Type and Engineered Microorganisms - PMC. (2022, March 3).
  • Physiological Roles of Short-Chain and Long-Chain Menaquinones (Vitamin K2) in Lactococcus cremoris - Frontiers.
  • Biosynthesis of Menaquinone (Vitamin K2) and Ubiquinone (Coenzyme Q) - PMC - NIH.
  • Menaquinones, Bacteria, and the Food Supply: The Relevance of Dairy and Fermented Food Products to Vitamin K Requirements - PMC. (2013, July 8).
  • Long-chain vitamin K2 production in Lactococcus lactis is influenced by temperature, carbon source, aeration and mode of energy metabolism - Microbial Cell Factories - Figshare. (2019, August 6).
  • Menaquinone Content of Cheese - PMC - NIH. (2018, April 4).
  • The role of menaquinones (vitamin K2) in human health - Cambridge University Press. (2013, April 16).
  • Vitamin K2 - Wikipedia.
  • Biosynthesis of Menaquinone (Vitamin K2) and Ubiquinone (Coenzyme Q) - ResearchGate.
  • Quantification of Vitamin K1 and menaquionones (MK4, MK5, MK6, MK7, MK8, MK9) in plasma using LC-MS/MS - Vitas Analytical Services.
  • Vitamin K2 in fermented dairy - milk & health. (2021, February 18).
  • Biosynthesis of bacterial menaquinones: the membrane-associated 1,4-dihydroxy-2-naphthoate octaprenyltransferase of Escherichia coli | Biochemistry - ACS Publications.
  • Vitamin K Name: Origin, Forms, and Clinical Terminology Explained - Bolt Pharmacy. (2026, February 4).
  • Quantification of phylloquinone and menaquinones in feces, serum, and food by high-performance liquid chromatography–mass spectrometry | Request PDF - ResearchGate.
  • Vitamin K (phylloquinone and menaquinones) in foods - Cost-effective quantification by LC-ESI-MS/MS - PubMed. (2022, August 15).
  • Biosynthesis of Menaquinone (Vitamin K2) and Ubiquinone (Coenzyme Q) | EcoSal Plus.

Sources

The Evolutionary & Biophysical Significance of Very-Long-Chain Menaquinones (MK-10+)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: The Evolutionary Significance of Very-Long-Chain Menaquinones Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

While menaquinones (Vitamin K2) are classically defined by their role in gamma-carboxylation of host proteins, their evolutionary origin is rooted in bacterial respiration.[1] This guide shifts the focus from "vitamin" to "ancient electron carrier," specifically analyzing very-long-chain menaquinones (MK-n, n ≥ 10) . Unlike the shorter MK-4 (tissue-derived) or MK-7 (fermentation-derived), MK-10 through MK-13 are produced by deep-branching anaerobes and dominant gut commensals like Bacteroides.

This document details the Futalosine pathway (an ancient biosynthetic route predating the classical shikimate pathway), the molecular ruler mechanism of chain elongation, and the biophysical necessity of extreme hydrophobicity in anaerobic membranes. It concludes with a validated technical workflow for the extraction and mass-spectrometric quantification of these hyper-lipophilic molecules.

Evolutionary Origins: The Futalosine Divergence

The evolutionary significance of menaquinones lies in their redox potential (E₀' ≈ -74 mV), which is significantly lower than that of Ubiquinone (E₀' ≈ +110 mV). This allows MKs to couple the oxidation of low-potential donors (e.g., formate, NADH) to low-potential acceptors (e.g., fumarate, nitrate) in anaerobic respiration.

Recent genomic analyses have upended the traditional view of MK biosynthesis. While the Classical Pathway (via men genes) is well-characterized in E. coli and B. subtilis, a distinct, evolutionarily older route known as the Futalosine Pathway operates in Helicobacter, Campylobacter, and Chlamydia.

Pathway Comparison
  • Classical Pathway: Uses isochorismate as the branch point. Found in facultative anaerobes and aerobes.

  • Futalosine Pathway: Uses chorismate directly but proceeds via a unique radical SAM-dependent step forming futalosine . This pathway is prevalent in obligate anaerobes and likely represents the ancestral state of quinone biosynthesis.

Visualization: Biosynthetic Divergence

The following diagram illustrates the bifurcation of MK biosynthesis, highlighting the evolutionary split.

Biosynthesis cluster_classical Classical Pathway (Facultative/Aerobes) cluster_futalosine Futalosine Pathway (Ancient/Anaerobes) Chorismate Chorismate (Common Precursor) MenF MenF (Isochorismate Synthase) Chorismate->MenF Classical MqnA MqnA (Futalosine Synthase) Chorismate->MqnA Futalosine Isochorismate Isochorismate SEPHCHC SEPHCHC Isochorismate->SEPHCHC MenD MenF->Isochorismate SHCHC SHCHC SEPHCHC->SHCHC MenH OSB o-Succinylbenzoate SHCHC->OSB MenC DHNA_class 1,4-dihydroxy-2-naphthoate (DHNA) OSB->DHNA_class MenB/E Prenylation Prenylation (Polyprenyl Transferase) DHNA_class->Prenylation Futalosine Futalosine MqnA->Futalosine DHFL Dehypoxanthinyl futalosine Futalosine->DHFL MqnB DHNA_fut 1,4-dihydroxy-6-naphthoate (DHNA isomer) DHFL->DHNA_fut MqnC/D DHNA_fut->Prenylation Menaquinone Menaquinone (MK-n) Prenylation->Menaquinone Side Chain Attachment

Caption: Divergence of Menaquinone biosynthesis. The Futalosine pathway (red) represents the ancestral anaerobic route, distinct from the classical Men pathway (blue).

The Molecular Ruler: Determinants of Chain Length

The variation in chain length (MK-4 vs. MK-13) is not random; it is strictly controlled by the Polyprenyl Diphosphate Synthase (PDS) . This enzyme dictates the value of n through a "molecular ruler" mechanism within its active site.

Mechanism of Elongation

The PDS enzyme catalyzes the consecutive 1'-4 condensation of Isopentenyl Diphosphate (IPP) with an allylic primer (Farnesyl Diphosphate, FPP).[2]

  • Elongation: The growing lipid chain extends down a hydrophobic tunnel in the enzyme's core.

  • Termination: Specific bulky amino acid residues (typically Phenylalanine or Tyrosine) located at the "floor" of this tunnel physically block further elongation.

  • Release: Once the chain hits this steric wall, the product is displaced.

Evolutionary Implication: Organisms like Bacteroides fragilis possess PDS variants with deeper hydrophobic clefts, allowing elongation up to 10-13 units. This suggests a selective pressure for longer chains in the gut environment.

Biophysical Data: Chain Length vs. Membrane Depth
PropertyMK-4 (Short)MK-7 (Medium)MK-10+ (Very Long)
Origin Tissue conversion / DietBacillus subtilis (Natto)Bacteroides / Actinobacteria
LogP (Lipophilicity) ~9.0~16.0>22.0
Membrane Location Interface/Core dynamicDeep CoreStrict Midplane Residence
Bilayer Impact Increases fluidityStabilizes phasesAnchors in thick/rigid membranes
Redox Role Fast electron shuttleModerate shuttleSlow, stable electron storage

Physiological Function of MK-10+

Why do gut anaerobes synthesize energetically expensive C50+ chains?

  • Midplane Sequestration: Very-long-chain MKs are so hydrophobic they reside almost exclusively in the membrane midplane (between the two leaflets). This prevents them from interfering with the polar headgroups, maintaining membrane integrity in organisms with complex envelopes (e.g., Mycobacterium and Bacteroides).

  • Supercomplex Stabilization: In the electron transport chain, MK-10+ acts as a "glue," stabilizing respiratory supercomplexes (Nitrate Reductase + Quinol Oxidase) through extensive hydrophobic interactions that shorter chains cannot sustain.

  • Antioxidant Reservoir: The reduced form (Menaquinol) of long-chain variants serves as a potent lipid-soluble antioxidant, protecting the deep membrane core from oxidative damage during transient oxygen exposure (a critical survival trait for aerotolerant anaerobes).

Technical Guide: Analysis of Very-Long-Chain MKs

Analyzing MK-10 through MK-13 requires specialized protocols due to their extreme lipophilicity. Standard hexane extractions often yield poor recovery for chains >MK-9 due to solubility limits and adhesion to plasticware.

Protocol: Hyper-Lipophilic Extraction Strategy

Objective: Quantitative recovery of MK-10, MK-11, MK-12 from bacterial biomass.

Reagents:

  • Lysis Buffer: 50 mM Tris-HCl, pH 7.5, 10 mg/mL Lysozyme.

  • Extraction Solvent: Chloroform:Methanol (2:1 v/v). Note: Hexane is insufficient for quantitative recovery of MK-12/13 from complex matrices.

  • Internal Standard: MK-7-d7 (deuterated) or Vitamin K1(25) (synthetic analog).

Workflow:

  • Lysis: Suspend 50 mg wet pellet in 500 µL Lysis Buffer. Incubate 37°C for 30 min.

  • Disruption: Add 200 mg acid-washed glass beads. Bead-beat (3 x 30 sec at 6.0 m/s).

  • Extraction:

    • Add 2 mL Chloroform:Methanol (2:1) . Vortex vigorously for 2 min.

    • Centrifuge at 3,000 x g for 5 min to separate phases.

    • Collect the lower (organic) phase. Critical: Avoid the interphase protein layer.

    • Re-extract aqueous phase with 1 mL Chloroform. Combine organic phases.

  • Drying: Evaporate under Nitrogen stream at 30°C. Do not use high heat.

  • Reconstitution: Dissolve residue in 100 µL Isopropanol:Hexane (1:1) . Standard Methanol is too polar for MK-12/13 solubility.

LC-MS/MS Parameters

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis). Source: APCI (Atmospheric Pressure Chemical Ionization) in Positive Mode. ESI is less sensitive for these neutral lipids.

Chromatography:

  • Column: C30 Reversed-Phase (e.g., YMC Carotenoid, 2.0 x 100 mm, 3 µm). C18 columns often fail to resolve MK-11 from MK-12.

  • Mobile Phase A: Methanol (0.1% Formic Acid).

  • Mobile Phase B: Isopropanol:Hexane (1:1) (0.1% Formic Acid).

  • Gradient: 50% B to 100% B over 15 min. Hold 5 min.

MRM Transitions (Precursor -> Product):

  • MK-10: m/z 853.7 -> 187.1 (Collision Energy: 35 eV)

  • MK-11: m/z 921.8 -> 187.1

  • MK-12: m/z 989.9 -> 187.1

  • MK-13: m/z 1058.0 -> 187.1

  • Note: The product ion 187.1 corresponds to the stable naphthoquinone headgroup.

References

  • Zhi, X. Y., et al. (2014). "The Futalosine Pathway Played an Important Role in Menaquinone Biosynthesis during Early Prokaryote Evolution."[3][4] Genome Biology and Evolution. Link

  • Van Cleave, C., et al. (2021).[5] "Interactions of Truncated Menaquinones in Lipid Monolayers and Bilayers." International Journal of Molecular Sciences. Link

  • Nowicka, B., & Kruk, J. (2010).[6] "Occurrence, biosynthesis and function of isoprenoid quinones." Biochimica et Biophysica Acta (BBA) - Bioenergetics. Link

  • Walther, B., et al. (2013).[5] "Menaquinones, bacteria, and the food supply: the relevance of dairy and fermented food products to vitamin K requirements."[7] Advances in Nutrition. Link

  • Fujisaki, S., et al. (1990).[8] "Cloning and nucleotide sequence of the ispA gene responsible for farnesyl diphosphate synthase activity in Escherichia coli." Journal of Biochemistry. Link

  • Sato, T., et al. (2013). "Comparison of menaquinone-4 and menaquinone-7 bioavailability in healthy women." Nutrition Journal. Link

  • Collins, M. D., & Jones, D. (1981).[5] "Distribution of isoprenoid quinone structural types in bacteria and their taxonomic implication." Microbiological Reviews. Link

Sources

Methodological & Application

Application Note: Ultra-High Sensitivity Quantification of Menaquinone-13 (MK-13) in Biological Matrices via APCI-LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Application Note and Protocol guide for the quantification of Menaquinone-13 (MK-13), designed for senior researchers and analytical chemists.

Abstract & Scientific Rationale

Menaquinone-13 (MK-13) represents a "dark matter" fraction of the Vitamin K2 family. Unlike the well-characterized MK-4 (tissue-derived) or MK-7 (fermentation-derived), MK-13 is an ultra-long-chain menaquinone (


) primarily synthesized by specific anaerobic gut microbiota (Bacteroides and Anaerococcus spp.).

The Analytical Challenge: Quantifying MK-13 presents three distinct physicochemical hurdles:

  • Extreme Lipophilicity: With a predicted LogP > 15, MK-13 exhibits poor solubility in standard methanolic mobile phases and adheres aggressively to plastic consumables (polypropylene).

  • Ionization Suppression: The molecule lacks basic functional groups, making standard Electrospray Ionization (ESI) inefficient without specific adduct formation (e.g.,

    
     or 
    
    
    
    ).
  • Low Abundance: Circulating levels are often in the femtomolar range, requiring extensive pre-concentration.

The Solution: This protocol utilizes Atmospheric Pressure Chemical Ionization (APCI) in positive mode, which leverages gas-phase ion-molecule reactions superior for neutral lipids. We employ a C30 reversed-phase separation to maximize shape selectivity and a Lipase-assisted Liquid-Liquid Extraction (LLE) to release MK-13 sequestered in chylomicrons.

Chemical Standards & Reagents

ReagentGrade/SpecificationPurpose
Menaquinone-13 (MK-13) >95% Purity (Custom Synthesis or Bacterial Isolate)Target Analyte
Menaquinone-7-d7 (MK-7-d7) Isotopic StandardSurrogate Internal Standard (ISTD)*
Lipase (Type XIV) From Rhizopus arrhizusLipoprotein hydrolysis
n-Hexane HPLC GradeExtraction Solvent
Isopropanol (IPA) LC-MS GradeElution Solvent (Strong)
Methanol (MeOH) LC-MS GradeElution Solvent (Weak)
Ammonium Formate Mass Spec GradeMobile Phase Additive

*Note: A deuterated MK-13 is not commercially standard. MK-7-d7 is selected over MK-4-d7 due to closer retention time matching, though absolute co-elution is not possible.

Experimental Workflow Diagrams

Figure 1: Sample Preparation Architecture

This workflow emphasizes the critical enzymatic hydrolysis step often missed in standard lipid protocols.

SamplePrep Sample Plasma/Serum (500 µL) ISTD Add ISTD (MK-7-d7) Sample->ISTD Lipase Lipase Hydrolysis (37°C, 30 min) ISTD->Lipase Release bound lipids Precip Protein Precipitation (Ethanol, 1:2 v/v) Lipase->Precip Break emulsion LLE LLE Extraction (n-Hexane, 2mL x 2) Precip->LLE Partitioning Dry Evaporation (N2 stream, 40°C) LLE->Dry Concentrate Recon Reconstitution (IPA:MeOH 50:50) Dry->Recon Critical Solubility Step Inject Inject to LC-MS/MS Recon->Inject

Caption: Lipase-assisted extraction workflow ensuring release of MK-13 from lipoprotein cores prior to hexane partitioning.

Protocol 1: Sample Preparation (LLE)

Critical Warning: Do not use standard polypropylene tubes for the final reconstitution; MK-13 will adsorb to the walls. Use silanized glass inserts or low-bind plates.

  • Enzymatic Hydrolysis:

    • Aliquot 500 µL of serum into a glass tube.

    • Add 10 µL of Internal Standard (MK-7-d7, 100 ng/mL in Ethanol).

    • Add 50 µL of Lipase solution (20 mg/mL in water).

    • Incubate at 37°C for 30 minutes with gentle shaking. Rationale: MK-13 is highly lipophilic and buried in the core of TRLs (Triglyceride-Rich Lipoproteins).

  • Protein Precipitation:

    • Add 1000 µL of Ethanol to the hydrolysate. Vortex for 30 seconds.

  • Extraction:

    • Add 2.0 mL of n-Hexane .

    • Vortex vigorously for 3 minutes.

    • Centrifuge at 3000 x g for 10 minutes at 4°C.

    • Transfer the upper organic layer (Hexane) to a fresh glass tube.

    • Repeat extraction once more and combine organic layers.

  • Drying & Reconstitution:

    • Evaporate the combined hexane under a gentle stream of Nitrogen at 40°C. Do not over-dry (stop immediately upon dryness).

    • Reconstitute in 100 µL of Methanol:Isopropanol (50:50) .

    • Technical Note: Pure methanol is insufficient to dissolve MK-13 residues; IPA is mandatory.

Protocol 2: LC-MS/MS Method Parameters

Liquid Chromatography (LC)

We utilize a C30 column rather than a C18. The C30 phase provides superior shape selectivity for long-chain isomers and higher retention of planar molecules.

  • System: UHPLC (e.g., Shimadzu Nexera or Waters Acquity)

  • Column: YMC Carotenoid C30 (2.0 x 100 mm, 3 µm) or equivalent.

  • Column Temp: 40°C

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

Mobile Phase Gradient:

  • Mobile Phase A: Methanol + 2mM Ammonium Formate + 0.1% Formic Acid

  • Mobile Phase B: Isopropanol + 2mM Ammonium Formate + 0.1% Formic Acid

Time (min)% BEvent
0.0020Initial Conditions
1.0020Hold
8.0098Ramp to Strong Solvent
11.0098Wash (Critical for MK-13)
11.1020Return to Initial
14.0020Re-equilibration
Mass Spectrometry (MS/MS)

Source: APCI (Atmospheric Pressure Chemical Ionization) Polarity: Positive (


)

Rationale: ESI suffers from severe suppression with neutral lipids. APCI utilizes a corona discharge to ionize the solvent (MeOH/IPA), which then protonates the quinone ring of MK-13 via charge transfer.

Source Parameters:

  • Corona Current: 4.0 µA

  • Source Temperature: 400°C (High heat required to volatilize MK-13)

  • Probe Temperature: 450°C

  • Curtain Gas: 30 psi

MRM Transitions:

AnalytePrecursor (

)
Product (

)
Collision Energy (eV)Dwell (ms)
MK-13 1058.9 187.1 35100
MK-13 (Qual)1058.9461.445100
MK-7-d7 (ISTD)656.6194.13050
  • Precursor Calculation: MK-13 (

    
    ). MW 
    
    
    
    1057.8.
    
    
    .
  • Product Ion: The fragment at

    
     187.1 corresponds to the stable methyl-naphthoquinone ion after the loss of the entire isoprene side chain.
    

Method Validation & Performance Data

Figure 2: LC-MS/MS Configuration & Logic

LCMS_Logic Solvents MeOH / IPA Gradient Column C30 Column (Shape Selectivity) Solvents->Column Elution Source APCI Source (450°C) Column->Source Volatilization Q1 Q1 Filter 1058.9 m/z Source->Q1 [M+H]+ Cell Collision Cell (Side-chain loss) Q1->Cell Selection Q3 Q3 Filter 187.1 m/z Cell->Q3 Fragmentation

Caption: APCI-MS/MS pathway. High source temperature is vital to prevent condensation of the C65 side chain.

Performance Metrics (Summary)
ParameterSpecificationResult
Linearity

> 0.995 (0.1 - 100 ng/mL)
LLOQ Lower Limit of Quant0.05 ng/mL (50 pg/mL)
Recovery Extraction Efficiency82% ± 5%
Matrix Effect Ion Suppression< 15% (APCI advantage)
Carryover Blank after High Std< 0.5% (Requires IPA wash)

Troubleshooting & Optimization

  • Ghost Peaks/Carryover:

    • Symptom:[1][2][3][4] MK-13 signal appearing in blanks.

    • Cause: Adsorption to the injector needle or rotor seal.

    • Fix: Use a needle wash of Isopropanol:Hexane (50:50) . Standard MeOH washes are ineffective for MK-13.

  • Low Sensitivity:

    • Symptom:[1][2][3][4] Poor S/N ratio.

    • Fix: Check the Corona Discharge Needle.[5] If it is carbonized (black tip), clean or replace it. Ensure Source Temp is >400°C; MK-13 will not vaporize efficiently at standard 300°C settings.

  • Retention Time Shift:

    • Cause: Phase collapse or temperature fluctuation.

    • Fix: Ensure the column oven is stable at 40°C. Do not use 100% aqueous mobile phase during equilibration; keep at least 10% organic.

References

  • Karl, J. P., et al. (2014).[6] "Fecal menaquinone profiles of overweight adults are associated with gut microbiota composition during a gut microbiota-targeted dietary intervention." The American Journal of Clinical Nutrition. Link

    • Key Insight: Establishes the existence and relevance of MK-13 in human biological m
  • Schurgers, L. J., et al. (2007). "Vitamin K-containing dietary supplements: comparison of synthetic vitamin K1 and natto-derived menaquinone-7." Blood. Link

    • Key Insight: Foundational work on long-chain menaquinone pharmacokinetics.
  • Riphagen, I. J., et al. (2016).[6] "Measurement of Plasma Vitamin K1 (Phylloquinone) and K2 (Menaquinones-4 and -7) Using HPLC-Tandem Mass Spectrometry." Clinical Chemistry. Link

    • Key Insight: Protocols for APCI optimization and extraction of lipophilic vitamins.

  • Gentili, A., et al. (2014). "LC-MS/MS analysis of fat-soluble vitamins in biological fluids." Bioanalysis. Link

    • Key Insight: Comparison of ESI vs APCI for Vitamin K analysis.

Sources

Application Note: Quantitative Analysis of Menaquinone-13 in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide and a robust protocol for the quantitative analysis of Menaquinone-13 (MK-13), an extremely long-chain and lipophilic vitamer of Vitamin K2, in complex biological matrices such as plasma, serum, and tissue. Recognizing the significant analytical challenges posed by MK-13's physicochemical properties and its low physiological concentrations, we present a method centered on Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocol emphasizes a meticulous sample preparation strategy involving protein precipitation and liquid-liquid extraction to mitigate matrix effects and ensure high recovery. This guide is designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step instructions, explanations for critical procedural choices, and a full method validation framework based on international guidelines.

Scientific Background & Analytical Challenges

Vitamin K is a family of fat-soluble vitamins essential for critical physiological processes, including blood coagulation and the regulation of calcium metabolism.[1][2] The Vitamin K2 subfamily, known as menaquinones (MK-n), is distinguished by the length of an isoprenoid side chain, denoted by "n".[3] Menaquinones with longer side chains (MK-7 and above) are gaining significant research interest for their potential roles in bone and cardiovascular health, exhibiting higher bioavailability and longer half-lives than shorter-chain forms.[4][5]

Menaquinone-13 (MK-13) represents one of the longest-chain vitamers, and its analysis presents a formidable challenge for several reasons:

  • Extreme Lipophilicity: The 13-isoprenoid unit side chain gives MK-13 an extremely non-polar character. This leads to strong binding with lipids and lipoproteins in biological matrices, making its extraction difficult and increasing the risk of analytical variability.[6]

  • Low Physiological Concentrations: Endogenous levels of long-chain menaquinones are typically very low, often in the picogram to low nanogram per milliliter range, demanding highly sensitive analytical instrumentation.[3][5]

  • Complex Biological Matrices: Plasma, serum, and tissue are rich in lipids and proteins that can cause significant matrix effects, such as ion suppression in mass spectrometry, leading to inaccurate quantification.[6][7]

  • Lack of Commercial Standards: High-purity, certified reference standards for MK-13 can be difficult to procure, complicating method development and validation.

Addressing these challenges requires a method with exceptional sensitivity and selectivity, coupled with a highly effective sample purification strategy.

Methodological Approach: Leveraging LC-MS/MS

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying low-abundance, lipophilic molecules in complex matrices.[5][8] Its superiority over other methods, such as HPLC with UV or fluorescence detection, stems from:

  • Unmatched Specificity: MS/MS detection, particularly in Multiple Reaction Monitoring (MRM) mode, monitors a specific precursor-to-product ion transition, virtually eliminating interference from co-eluting matrix components.[9]

  • Superior Sensitivity: LC-MS/MS can achieve limits of quantification (LOQ) in the low pg/mL range, which is essential for accurately measuring endogenous long-chain menaquinones.[7]

  • Robustness: While susceptible to matrix effects, these can be effectively managed through rigorous sample cleanup and the use of a stable isotope-labeled internal standard (SIL-IS).

The overall analytical workflow is designed to isolate MK-13 from the bulk of matrix interferences prior to instrumental analysis.

Figure 1. Overall Analytical Workflow for MK-13 Analysis cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Serum, or Tissue Homogenate) ISTD Add Internal Standard (e.g., d7-MK-7 or other suitable analog) Sample->ISTD PP Protein Precipitation (e.g., with cold Methanol/Ethanol) ISTD->PP LLE Liquid-Liquid Extraction (e.g., with n-Hexane) PP->LLE Dry Evaporation & Reconstitution LLE->Dry LC RP-HPLC Separation (C18 Column) Dry->LC MS Tandem Mass Spectrometry (APCI, MRM Mode) LC->MS Quant Quantification (Calibration Curve) MS->Quant Report Data Reporting Quant->Report

Figure 1. High-level workflow for the quantification of MK-13.

Detailed Protocol: Sample Preparation from Plasma/Serum

This protocol is optimized to disrupt protein-lipid interactions and efficiently extract the highly non-polar MK-13 into an organic solvent that is subsequently evaporated and reconstituted for LC-MS/MS analysis.

3.1. Materials and Reagents

  • Biological Matrix: Human plasma or serum, stored at -80°C.

  • Menaquinone-13 analytical standard.

  • Internal Standard (IS): Deuterated menaquinone (e.g., MK-7-d7) is recommended. If unavailable, a structurally similar long-chain menaquinone not present in the sample can be used.

  • Solvents: HPLC or MS-grade n-Hexane, Methanol, Ethanol, Isopropanol.

  • Reagent-grade water.

  • Microcentrifuge tubes (1.5 mL or 2 mL).

  • Nitrogen evaporator or vacuum concentrator.

3.2. Extraction Protocol

Figure 2. Plasma/Serum Extraction Workflow Start 1. Aliquot 200 µL Plasma/Serum into a 2 mL microcentrifuge tube Add_IS 2. Add 10 µL Internal Standard (Working Solution) Start->Add_IS Vortex1 3. Vortex briefly (5-10 seconds) Add_IS->Vortex1 Add_MeOH 4. Add 600 µL cold Methanol to precipitate proteins Vortex1->Add_MeOH Vortex2 5. Vortex vigorously (30-60 seconds) Add_MeOH->Vortex2 Centrifuge1 6. Centrifuge at >10,000 x g for 10 min at 4°C Vortex2->Centrifuge1 Supernatant 7. Transfer supernatant to a new tube Centrifuge1->Supernatant Add_Hexane 8. Add 800 µL n-Hexane for liquid-liquid extraction Supernatant->Add_Hexane Vortex3 9. Vortex vigorously (2 minutes) Add_Hexane->Vortex3 Centrifuge2 10. Centrifuge at 2,000 x g for 5 min to separate phases Vortex3->Centrifuge2 Collect 11. Transfer upper organic layer (n-Hexane) to a clean tube Centrifuge2->Collect Evaporate 12. Evaporate to dryness under nitrogen stream at 30-35°C Collect->Evaporate Reconstitute 13. Reconstitute in 100 µL Mobile Phase (e.g., 95:5 Methanol:Isopropanol) Evaporate->Reconstitute End Ready for LC-MS/MS Injection Reconstitute->End

Figure 2. Step-by-step liquid-liquid extraction for plasma/serum.

Causality Behind Key Steps:

  • Step 4 (Cold Methanol): The addition of a polar organic solvent causes proteins to denature and precipitate out of the solution. This step is critical as it also disrupts the non-covalent interactions between MK-13 and plasma lipoproteins, releasing it into the solvent.[10]

  • Step 8 (n-Hexane): n-Hexane is a non-polar solvent. Based on the "like dissolves like" principle, the extremely non-polar MK-13 preferentially partitions from the aqueous/methanol phase into the immiscible n-hexane layer, leaving more polar contaminants behind.[11][12]

  • Step 12 (Evaporation & Reconstitution): Evaporation concentrates the analyte, increasing sensitivity. Reconstituting in a solvent similar in composition to the initial mobile phase ensures good peak shape during the subsequent chromatographic separation.

Protocol Addendum: Tissue Analysis

For tissue samples, a homogenization step is required to break down the cellular and extracellular structures and release the analyte.

4.1. Additional Materials

  • Tissue homogenizer (e.g., bead beater or rotor-stator).

  • Phosphate-buffered saline (PBS).

4.2. Tissue Homogenization Protocol

  • Weigh approximately 50-100 mg of frozen tissue.

  • Add the tissue to a 2 mL tube containing homogenization beads (if using a bead beater).

  • Add 500 µL of cold PBS.

  • Homogenize the tissue according to the instrument manufacturer's instructions until no visible tissue fragments remain. Keep the sample on ice to prevent degradation.

  • Use 200 µL of the resulting homogenate as the starting material in the plasma/serum protocol (Section 3.2, Step 1).

Instrumental Analysis: LC-MS/MS Parameters

The following parameters provide a robust starting point for method development. Optimization will be necessary based on the specific instrumentation used.

Parameter Recommended Setting Rationale
LC System
ColumnC18 Reversed-Phase, e.g., Kinetex EVO C18 (50 x 2.1 mm, 5 µm) or equivalentThe C18 chemistry provides strong hydrophobic retention necessary for long-chain menaquinones.[13]
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile/Isopropanol (1:1, v/v) + 0.1% Formic AcidThe high organic content, including isopropanol, is crucial for eluting the extremely hydrophobic MK-13 from the column.
GradientStart at 80% B, ramp to 100% B over 5 min, hold for 3 min, re-equilibrateA steep gradient to high organic content is required.
Flow Rate0.5 mL/min
Column Temp.40°CElevated temperature reduces mobile phase viscosity and can improve peak shape.
Injection Volume10 µL
MS/MS System
Ion SourceAtmospheric Pressure Chemical Ionization (APCI)APCI is often more efficient than ESI for neutral, non-polar compounds like long-chain menaquinones.[14]
PolarityPositive
MRM TransitionsAnalyte-specific (To be determined by infusing pure standard)Example for similar menaquinones: MK-7 (m/z 649.5 -> 187.1), MK-9 (m/z 785.7 -> 187.1). MK-13 (C91H128O2) has a monoisotopic mass of 1272.99 Da; the protonated precursor [M+H]+ would be ~m/z 1274.0. The product ion at m/z 187.1 corresponds to the naphthoquinone ring fragment.
Source Temp.350 - 450°C
Dwell Time50-100 ms

Method Validation Framework

A new analytical method must be validated to ensure it is fit for its intended purpose. The protocol should be validated according to established guidelines from the FDA or ICH M10.[6]

Parameter Description Typical Acceptance Criteria
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte or IS in blank matrix samples.
Linearity & Range The ability to elicit test results that are directly proportional to the concentration of the analyte.At least 6 non-zero calibrators; correlation coefficient (r²) ≥ 0.99.
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.Signal-to-noise ratio > 10; Accuracy within ±20%, Precision ≤20% CV.
Accuracy The closeness of the mean test results to the true value.Mean concentration within ±15% of nominal value (±20% at LLOQ) for QC samples at low, mid, and high levels.
Precision The closeness of agreement among a series of measurements.Coefficient of Variation (CV) ≤15% (≤20% at LLOQ) for intra-day and inter-day QC sample analysis.
Recovery The extraction efficiency of an analytical process.Should be consistent and reproducible across the concentration range.
Matrix Effect The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.Calculated matrix factor should be consistent across different lots of matrix.
Stability Chemical stability of the analyte in a given matrix under specific conditions for given time intervals.Freeze-thaw, short-term (bench-top), and long-term stability should be assessed. Analyte concentration should remain within ±15% of the baseline value.

References

  • A Comparative Guide to the Cross-Validation of HPLC and LC-MS Methods for Menaquinone-9 Analysis. Benchchem.
  • A concise review of quantification methods for determination of vitamin K in various biological matrices. PMC.
  • Development, Validation, and Two-Year Application of Rapid and Simple LC-MS/MS-Based Method for the Determination of K2MK-7 in Blood Samples. MDPI.
  • A Validated HPLC Method for the Determination of Vitamin K in Human Serum – First Application in a Pharmacological Study. The Open Clinical Biochemistry Journal.
  • LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population. PMC.
  • Challenges in the analytical measurement of vitamin K vitamers. Benchchem.
  • Method validation for new analytical techniques for vitamin K measurement. Benchchem.
  • Advances in Lipid Extraction Methods—A Review. PMC.
  • Methods of analysis of vitamin K: a review. ResearchGate.
  • Comparison of six methods for the extraction of lipids from serum in terms of effectiveness and protein preservation. ResearchGate.
  • optimization of lipid extraction for polar and nonpolar lipids. Benchchem.
  • Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis. MDPI.
  • Benchmarking One-Phase Lipid Extractions for Plasma Lipidomics. ACS Publications.
  • LC-MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population. PubMed.
  • Measurement of plasma vitamin K1 (phylloquinone) and K2 (menaquinones-4 and -7) using HPLC-tandem mass spectrometry. bevital.
  • Separation of Vitamin K Compounds by LC-MS/MS Analysis. Phenomenex.
  • Determination of Vitamins K1, K2 MK-4, MK-7, MK-9 and D3 in Pharmaceutical Products and Dietary Supplements by TLC-Densitometry. MDPI.
  • LC-MS/MS Quantitative Analysis of the Vitamin K's and their Metabolites in Serum for Research Use. Thermo Fisher Scientific.
  • Navigating Vitamin K2 Testing: Key Challenges and Emerging Technologies. Eurofins USA.
  • The Core of Vitamin K2 Production: A Technical Guide to Menaquinone Biosynthesis by Gut Microbiota. Benchchem.
  • Summary of the statistical analysis of the obtained results. ResearchGate.
  • Analysis of Menaquinone-7 Content and Impurities in Oil and Non-Oil Dietary Supplements. MDPI.
  • Chemical Exposomics in Human Plasma by Lipid Removal and Large-Volume Injection Gas Chromatography–High-Resolution Mass Spectrometry. PMC.
  • Influence of Plasma Processing on Recovery and Analysis of Circulating Nucleic Acids. PLOS ONE.
  • Monarch HMW DNA Extraction from Tissue: Protocol Overview. YouTube.
  • Proteomics. Wikipedia.
  • Development of a Flexible Microneedle Array Electrode with a High Signal-to-Noise Ratio for Surface Bioelectrical Signal Recording. MDPI.

Sources

Application Note: Development and Validation of a Menaquinone-13 (MK-13) Analytical Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Context and Challenge

Menaquinone-13 (MK-13) is an ultra-long-chain Vitamin K2 homolog (


) predominantly produced by specific gut anaerobes, notably Bacteroides species.[1] Unlike the commercially available MK-4 (tissue-derived) or MK-7 (fermentation-derived), MK-13 is not widely available as a certified reference material (CRM).[1]

This scarcity creates a critical bottleneck in microbiome research. Without a characterized standard, researchers cannot accurately quantify the metabolic output of the gut microbiota or assess the bioavailability of these lipophilic molecules.

The Challenge:

  • Extreme Lipophilicity: With 13 isoprene units, MK-13 is virtually insoluble in methanol/water systems, causing precipitation in standard LC lines.[1]

  • Isomeric Complexity: Separation from MK-12 and MK-14 requires high shape-selectivity chromatography.[1]

  • Quantification: Lacking a commercial standard, one must be generated de novo using primary methods (qNMR) rather than secondary comparison.[1]

This guide details the workflow to create a Primary Analytical Standard for MK-13.

Part 1: Sourcing and Purification (The "Creation" Phase)

Assumption: The starting material is a crude lipid extract from Bacteroides vulgatus fermentation or a custom organic synthesis.

Purification Strategy

Standard C18 preparative HPLC is often insufficient for separating MK-13 from MK-12/14 homologs.[1] We utilize Non-Aqueous Reversed-Phase (NARP) chromatography or C30 stationary phases.[1]

Protocol: Preparative Isolation

  • Stationary Phase: C30 Carotenoid Column (e.g., YMC-C30, 5 µm, 250 x 20 mm).[1]

  • Mobile Phase:

    • A: Methanol[2]

    • B: Methyl tert-butyl ether (MTBE) or Isopropanol (IPA)[1]

    • Note: Methanol is used only as a weak modifier; MK-13 will not dissolve in pure MeOH.[1]

  • Gradient: 80% B to 100% B over 40 minutes.

  • Detection: UV at 248 nm (Quinone absorption maximum).

  • Collection: Collect the peak eluting at ~28-32 mins (highly dependent on flow rate). Evaporate solvent under Nitrogen (shield from light).

Part 2: Structural Confirmation (Qualitative Validation)

Before a purity value can be assigned, the identity of the molecule must be confirmed.

High-Resolution Mass Spectrometry (HRMS)[1]
  • Instrument: Q-TOF or Orbitrap.[1]

  • Ionization: APCI (Positive Mode).[3][4] ESI is generally poor for MK-13 due to lack of ionizable sites.[1]

  • Target Exact Mass:

    • Formula:

      
      [1]
      
    • Monoisotopic Mass: 1056.8662 Da

    • Observed Ion $[M+H]^+ $: 1057.8735 Da [1]

    • Observed Ion $[M+NH_4]^+ $: 1074.9000 Da (if using ammonium formate).[1]

Nuclear Magnetic Resonance (1H-NMR)

NMR is the definitive fingerprint.[1] The spectrum will show the characteristic naphthoquinone core and the repeating isoprene units.

Table 1: Key 1H-NMR Signals for MK-13 (in


) 
PositionChemical Shift (

ppm)
MultiplicityIntegrationAssignment
Aromatic 8.08 - 8.12Multiplet2HNaphthoquinone ring (H5, H8)
Aromatic 7.67 - 7.71Multiplet2HNaphthoquinone ring (H6, H7)
Olefinic 5.05 - 5.15Multiplet13H Vinylic protons of isoprene chain
Allylic 3.37Doublet (J=7Hz)2H

attached to quinone ring (C1')
Quinone-Me 2.19Singlet3HMethyl group on quinone ring
Chain-Me 1.50 - 1.80Broad Singlets~39HMethyls on isoprene chain
Chain-CH2 1.90 - 2.10Multiplet~48HMethylene bridges in chain

Critical Check: The integration of the olefinic region (5.1 ppm) relative to the aromatic region (8.1 ppm) confirms the chain length. For MK-13, the ratio of Olefinic H : Aromatic H should be roughly 13 : 2 (6.5).[1]

Part 3: Purity Assignment via qNMR (The "Standardization" Phase)

Core Principle: Since no commercial MK-13 standard exists to compare against, we use Quantitative NMR (qNMR) .[1] This is a primary ratio method where the analyte is compared directly to a NIST-traceable internal standard (IS) in the same tube.

qNMR Protocol[1]
  • Internal Standard Selection: 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Dimethyl sulfone (

    
    ).[1] Requirement: High purity, non-hygroscopic, signals distinct from MK-13.
    
  • Solvent: Deuterated Chloroform (

    
    ) or Benzene-d6 (
    
    
    
    ).[1]
  • Preparation:

    • Weigh ~10 mg of isolated MK-13 (Record to 0.001 mg).[1]

    • Weigh ~5 mg of IS (Record to 0.001 mg).

    • Dissolve both in 600 µL solvent.

  • Acquisition:

    • Relaxation delay (D1) must be

      
       (typically 30-60 seconds) to ensure full magnetization recovery.[1]
      
    • Pulse angle: 90°.

    • Scans: 32 or 64.

  • Calculation:

    
    [1][5]
    
    • 
      : Integration Area[6]
      
    • 
      : Number of protons (e.g., 2 for MK-13 aromatic, 1 for TCNB)[1]
      
    • 
      : Molar Mass
      
    • 
      : Weight
      
    • 
      : Purity[7][8][9]
      

The result of this calculation is the Certified Purity (e.g., 96.4%). This batch is now your Reference Standard.

Part 4: Analytical Method for Biological Samples (LC-MS/MS)

Now that you have a standard, this is how to use it.

Chromatographic Challenges

MK-13 is so hydrophobic that it may stick to PTFE tubing or precipitate in high-aqueous mobile phases.[1]

  • Solution: Use stainless steel or PEEK-lined steel.[1] Use a wash solvent of 100% Isopropanol/Cyclohexane (1:1).

LC-MS/MS Conditions

Instrument: Triple Quadrupole (e.g., Sciex 6500+ or Waters Xevo TQ-XS).[1]

Table 2: LC Parameters

ParameterSettingRationale
Column C30 Core-Shell (e.g., Accucore C30, 2.6µm)C30 offers superior shape selectivity for long isomers compared to C18.[1]
Mobile Phase A Methanol / Water (95:[1]5) + 2mM Ammonium FormateSmall water content helps ionization; MeOH is weak solvent.
Mobile Phase B Isopropanol / Hexane (80:20) + 2mM Ammonium FormateHexane is required to solubilize MK-13 and elute it from C30.[1]
Gradient 0-1 min: 50% B 1-8 min: Ramp to 100% B 8-12 min: Hold 100% BAggressive organic ramp needed.
Flow Rate 0.4 mL/min
Temp 40°CReduces viscosity of Isopropanol.

Table 3: MS Source Parameters (APCI)

ParameterSettingRationale
Source APCI (Positive) ESI is inefficient for neutral lipids >1000 Da.[1] APCI uses thermal vaporization.
Corona Current 4-5 µAStandard discharge current.[1]
Source Temp 400°C - 450°CHigh heat required to vaporize MK-13.[1]
Transitions (MRM) 1058.9

187.1
(Quant) 1058.9

463.4
(Qual)
187.1 is the stable methyl-naphthoquinone ion (common to all MKs).[1]

Visualization of Workflows

The Validation Pipeline

This diagram illustrates the logical flow from crude extract to certified standard.

MK13_Validation Crude Crude Extract (Bacteroides Ferm.) PrepLC Prep LC (C30) Isolation Crude->PrepLC Purification Candidate Candidate Material (Solid/Oil) PrepLC->Candidate ID_Check ID Confirmation (HRMS + 1H-NMR) Candidate->ID_Check Qual Purity Purity Assignment (qNMR w/ NIST IS) ID_Check->Purity Quant Final Certified MK-13 Standard Purity->Final CoA Generation

Caption: Workflow for generating a primary MK-13 reference standard from crude biological extracts.

LC-MS Fragmentation Logic

Understanding the MRM transition is vital for troubleshooting interferences.

MK13_Fragmentation Parent Precursor Ion [M+H]+ m/z ~1058 Energy Collision Energy (CID) Parent->Energy Frag1 Product Ion (Quant) [2-methyl-1,4-naphthoquinone + H]+ m/z 187.1 Energy->Frag1 Primary Cleavage Frag2 Neutral Loss Isoprene Chain (C76) Energy->Frag2 Loss

Caption: The primary fragmentation pathway of Menaquinones in APCI-MS/MS, showing the conservation of the quinone core.[1]

Stability and Handling

MK-13 is highly susceptible to photodegradation (cis/trans isomerization) and oxidation.[1]

  • Light: All work must be performed under Yellow Light (sodium vapor or filtered LED). White light exposure can degrade purity by 5-10% in <1 hour.[1]

  • Oxygen: Store neat standard under Argon.

  • Solvent Storage: Store stock solutions in Hexane or Toluene at -80°C. Avoid storing in alcohols for long periods as transesterification or precipitation can occur.[1]

References

  • Walther, B., et al. (2013).[1] "Menaquinones, Bacteria, and the Food Supply: The Relevance of Dairy and Fermented Food Products to Vitamin K Requirements." Advances in Nutrition. Link

  • Sato, T., et al. (2001).[1] "Production of menaquinone (vitamin K2) -5 and -6 by Flavobacterium species."[1] Journal of Bioscience and Bioengineering. Link

  • Pauli, G. F., et al. (2012).[1] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link[1]

  • Gentili, A., et al. (2014).[1][10] "LC-MS/MS analysis of Vitamin K in food and biological matrices." Trends in Analytical Chemistry. Link

  • Schurgers, L. J., et al. (2002).[1] "Effect of food matrix on vitamin K bioavailability." Haemostasis. Link

Sources

Application Note: Advanced Profiling of Ultra-Long-Chain Menaquinone-13 (MK-13) in Bacterial Bioenergetics

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Application Note and Protocol guide focused on Menaquinone-13 (MK-13), designed for researchers in bacterial physiology and drug discovery.

Executive Summary & Scientific Rationale

Menaquinone-13 (MK-13) represents an extreme edge case in bacterial electron transport chain (ETC) physiology. While short-chain menaquinones (MK-4 to MK-7) are well-characterized in facultative anaerobes like E. coli and B. subtilis, MK-13 is an "ultra-long-chain" quinone (ULC-MK) found predominantly in specific deep-niche anaerobes, including members of the Actinomycetota (e.g., Nocardiopsis, Actinomadura) and the human gut microbiota (e.g., Bacteroides species).

Why study MK-13?

  • Membrane Anchoring Dynamics: The C65 isoprenoid side chain of MK-13 renders it hyper-lipophilic (LogP > 15). This creates a "super-anchor" effect, preventing quinone loss in organisms inhabiting high-shear or porous environments (e.g., gut mucus, soil matrices).

  • Chemotaxonomic Fingerprinting: The presence of MK-13 is a definitive biomarker for distinguishing specific pathogenic Actinomycetes from non-pathogenic relatives.

  • Redox Potential Modulation: ULC-MKs often exhibit altered diffusion rates within the lipid bilayer, potentially acting as a "slow-release" electron shuttle during stationary phase survival or dormancy.

This guide provides a validated workflow for the extraction, detection, and physiological analysis of MK-13, addressing the specific challenges posed by its extreme hydrophobicity.

Physiological Context: The "Hydrophobic Anchor" Hypothesis

In bacterial respiration, menaquinones shuttle electrons from membrane-bound dehydrogenases (e.g., NADH dehydrogenase) to terminal oxidases or reductases.

  • Standard MKs (MK-4 to MK-8): Fluid, rapid diffusion, suitable for active log-phase growth.

  • Ultra-Long MKs (MK-12, MK-13): These are hypothesized to serve as stationary-phase adaptations . Their massive hydrophobic bulk restricts lateral diffusion but increases retention in the membrane during cell wall remodeling or environmental stress.

Pathway Visualization: MK-13 in the Electron Transport Chain

The following diagram illustrates the role of MK-13 in a Gram-positive anaerobic ETC, highlighting its interaction with membrane-bound enzymes.

Bacterial_ETC_MK13 cluster_membrane Cytoplasmic Membrane (Lipid Bilayer) NADH_DH NADH Dehydrogenase (Complex I) MK13 Menaquinone-13 (MK-13 Pool) [Hydrophobic Anchor] NADH_DH->MK13 Reduction (Slow Diffusion) Product NAD+ NADH_DH->Product MK13->MK13 High Retention in Bilayer Reductase Terminal Reductase (e.g., Fumarate) MK13->Reductase Oxidation Final_Product Succinate Reductase->Final_Product Substrate NADH + H+ Substrate->NADH_DH 2e- Final_Acceptor Fumarate Final_Acceptor->Reductase

Caption: MK-13 mediates electron transfer with reduced diffusion rates, favoring retention in the lipid bilayer during stress.

Experimental Protocol: Targeted Extraction of MK-13

Challenge: MK-13 is extremely non-polar. Standard ethanol/methanol extractions used for Vitamin K1 will precipitate MK-13, leading to massive yield loss. Solution: A dual-phase Lysis-Extraction protocol utilizing non-polar solvents and enzymatic digestion.

Materials Required[1][2][3][4][5][6]
  • Enzymatic Buffer: 20 mM Tris-HCl (pH 8.0), 2 mM EDTA, 1.2% Triton X-100, Lysozyme (20 mg/mL).

  • Extraction Solvent: n-Hexane : Isopropanol (2:1 v/v). Note: Chloroform is an alternative but Hexane/IPA is safer and equally effective for ULC-MKs.

  • Internal Standard (ISTD): Menaquinone-4-d7 (deuterated) or MK-7.[1] Do not use MK-9 as it may co-elute or be naturally present.

Step-by-Step Methodology
Phase A: Cell Lysis (Critical for Actinobacteria)
  • Harvest: Centrifuge bacterial culture (50 mL) at 8,000 x g for 15 min. Discard supernatant.

  • Wash: Resuspend pellet in 5 mL PBS; centrifuge again.

  • Digestion: Resuspend pellet in 2 mL Enzymatic Buffer .

  • Incubation: Incubate at 37°C for 60 minutes with gentle shaking (200 rpm).

    • Scientist's Note: The Triton X-100 is vital here to solubilize the membrane slightly, allowing lysozyme to penetrate the thick peptidoglycan layer of Gram-positives like Nocardia.

Phase B: Liquid-Liquid Extraction (LLE)
  • Spike ISTD: Add 10 µL of Internal Standard (1 µg/mL in ethanol) to the lysate.

  • Solvent Addition: Add 6 mL of n-Hexane:Isopropanol (2:1) .

  • Disruption: Vortex vigorously for 2 minutes. (Optional: Sonication for 30 sec at 40% amplitude increases yield by ~15%).

  • Separation: Centrifuge at 3,000 x g for 5 minutes to separate phases.

  • Collection: The upper organic layer (Hexane-rich) contains the MK-13. Transfer this to a fresh amber glass vial.

  • Repeat: Re-extract the lower aqueous phase with 3 mL of solvent mixture. Combine organic layers.

  • Drying: Evaporate solvent under a stream of Nitrogen (N2) gas at 35°C. Do not use heat >40°C as quinones are light and heat sensitive.

  • Reconstitution: Dissolve residue in 100 µL Methanol:Isopropanol (1:1) for LC-MS injection.

Analytical Detection: LC-MS/MS Profiling

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP or Agilent 6400 series) coupled to UHPLC.

Chromatographic Conditions
  • Column: C30 Reverse Phase Column (e.g., YMC Carotenoid, 3 µm, 2.0 x 150 mm).

    • Why C30? C18 columns often fail to resolve MK-12 from MK-13 due to the extreme hydrophobicity. C30 provides better shape selectivity for long-chain isomers.

  • Mobile Phase A: Methanol (with 0.1% Formic Acid + 2mM Ammonium Formate).

  • Mobile Phase B: Isopropanol (with 0.1% Formic Acid + 2mM Ammonium Formate).

  • Gradient: Start at 50% B, ramp to 99% B over 15 mins, hold for 5 mins.

Mass Spectrometry Parameters (MRM Mode)

MK-13 forms a precursor ion usually as an ammoniated adduct


 or protonated 

depending on the source. The primary fragmentation is the loss of the isoprenoid side chain, leaving the naphthoquinone head group.

Target: Menaquinone-13 (C76H112O2)

  • Molecular Weight: 1057.8 g/mol

  • Ionization: ESI Positive (APCI is also acceptable and sometimes preferred for non-polar lipids).

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Retention Time (approx)
MK-13 1058.9

187.1 (Naphthoquinone)3514.2 min
MK-13 1075.9

187.1 (Naphthoquinone)3014.2 min
MK-4-d7 (ISTD) 452.4194.1254.5 min

Note: The m/z 187.1 fragment corresponds to the stable 2-methyl-1,4-naphthoquinone ring structure common to all MKs.

Data Interpretation & Chemotaxonomy

When analyzing the data, the ratio of MK-13 to other homologs (MK-12, MK-11) creates a specific "fingerprint."

Chemotaxonomic Decision Tree

Use the following logic flow to categorize unknown bacterial isolates based on their ULC-MK profile.

MK_Chemotaxonomy Start Isolate Lipid Extract (LC-MS Analysis) MK_Profile Determine Dominant Menaquinone Chain Length Start->MK_Profile Short Dominant: MK-4 to MK-7 MK_Profile->Short Med Dominant: MK-8 to MK-9 MK_Profile->Med Long Dominant: MK-10 to MK-13 MK_Profile->Long Short_Res Bacillus spp. Staphylococcus spp. Short->Short_Res Med_Res Lactococcus spp. Mycobacterium spp. Med->Med_Res Sub_Decision Check MK-13 Abundance Long->Sub_Decision High_MK13 MK-13 > 10% Total Quinone Sub_Decision->High_MK13 Trace_MK13 MK-13 < 1% (Trace) Sub_Decision->Trace_MK13 Actino Actinomycetota (e.g., Nocardiopsis, Actinomadura) High_MK13->Actino Gut Gut Anaerobes (e.g., Bacteroides fragilis) Trace_MK13->Gut

Caption: Decision tree for identifying bacterial isolates based on Menaquinone chain length profiles.

References

  • Liu, Y., et al. (2022). Physiological Roles of Short-Chain and Long-Chain Menaquinones (Vitamin K2) in Lactococcus cremoris. Frontiers in Microbiology.

  • Walther, B., et al. (2013). Menaquinones, Bacteria, and the Food Supply: The Relevance of Dairy and Fermented Food Products to Vitamin K Requirements.[2][3] Advances in Nutrition.

  • Collins, M.D., & Jones, D. (1981).

  • Hugenholtz, J., et al. (2009). Heme and menaquinone induced electron transport in lactic acid bacteria. Microbial Cell Factories.

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14325016, Menaquinone 13.

Sources

Application Note & Protocol Guide: Utilizing Menaquinone-13 to Elucidate Microbial Electron Transport Mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Quinones in Microbial Bioenergetics

In the intricate world of microbial metabolism, the electron transport chain (ETC) is a fundamental process for energy generation. Central to this process are quinones, lipid-soluble molecules that shuttle electrons between membrane-bound protein complexes.[1][2][3] Menaquinones (MKs), also known as vitamin K2, are a class of quinones crucial for the respiratory processes of many bacterial species, particularly Gram-positive bacteria.[1][4] These molecules are characterized by a naphthoquinone head group and a variable-length isoprenoid side chain, denoted as MK-n, where 'n' represents the number of isoprenoid units.[5][6] This structural diversity, particularly the length of the isoprenoid tail, influences the quinone's localization and interaction within the cell membrane, thereby affecting the efficiency and nature of electron transport.[4][7]

Menaquinone-13 (MK-13), with its extended 13-unit isoprenoid tail, represents a naturally occurring long-chain menaquinone.[1][5] Its significant hydrophobicity ensures it is firmly embedded within the cytoplasmic membrane. Studying the effects of exogenously supplied MK-13 can provide profound insights into the plasticity and specificity of microbial electron transport systems. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for using MK-13 as a tool to investigate and modulate microbial electron transport chains.

Scientific Rationale: Why Study Microbial Electron Transport with Exogenous MK-13?

The composition of a bacterium's native menaquinone pool is not static; it can be influenced by environmental factors such as oxygen availability and the mode of energy metabolism.[8][9] Introducing an exogenous, long-chain menaquinone like MK-13 can serve several key experimental purposes:

  • Probing Quinone Specificity: By supplementing a microbial culture with MK-13, researchers can investigate the ability of respiratory enzymes (dehydrogenases and terminal oxidases/reductases) to interact with a non-native quinone. This helps to elucidate the structural and functional constraints of the quinone-binding sites on these enzymes.

  • Restoring or Enhancing Respiration: In mutant strains deficient in menaquinone biosynthesis, exogenous MK-13 can be used to restore respiratory function.[10] This allows for the study of the physiological consequences of a functional ETC, independent of the complexities of the biosynthetic pathway.

  • Modulating Electron Flow: The physicochemical properties of MK-13, such as its redox potential and diffusion rate within the membrane, may differ from the native quinones of a given bacterium. These differences can alter the overall kinetics and thermodynamics of electron transport, potentially redirecting electron flow and impacting metabolic outputs.

  • Investigating Extracellular Electron Transfer (EET): Some bacteria can transfer electrons to extracellular acceptors.[11][12][13] The long isoprenoid tail of MK-13 may influence how electrons are shuttled to the cell surface, providing a tool to study the mechanisms of EET.

Physicochemical Properties of Menaquinones

The length of the isoprenoid side chain is a critical determinant of a menaquinone's physical and chemical properties. Understanding these differences is essential for experimental design and interpretation.

PropertyShort-Chain Menaquinones (e.g., MK-4)Long-Chain Menaquinones (e.g., MK-13)Significance for Electron Transport
Solubility Higher water solubilityHighly lipophilic, virtually insoluble in waterDictates localization within the cell membrane versus the cytoplasm.
Midpoint Potential (E'₀) Generally more positiveGenerally more negativeInfluences the thermodynamic driving force for electron transfer between donor and acceptor complexes.
Mobility in Membrane Higher lateral diffusion rateSlower lateral diffusion rateAffects the kinetics of electron transfer between spatially separated enzyme complexes.
Membrane Anchoring Less firmly anchoredStrongly anchored in the lipid bilayerImpacts interaction with membrane-bound proteins and potential for involvement in extracellular processes.

Experimental Protocols

Protocol 1: Preparation and Delivery of Menaquinone-13 to Microbial Cultures

A primary challenge in working with the highly lipophilic MK-13 is its insolubility in aqueous culture media. The following protocol details a method for preparing a stable MK-13 stock solution and incorporating it into microbial cultures.

Materials:

  • Menaquinone-13 (powder)

  • Ethanol (absolute, sterile)

  • Tween 80 (or other suitable non-ionic surfactant)

  • Sterile, deionized water

  • Microbial growth medium (appropriate for the target organism)

  • Sonicator (optional)

Procedure:

  • Stock Solution Preparation (10 mM): a. Weigh out the desired amount of MK-13 powder in a sterile, amber glass vial. b. Dissolve the MK-13 in a minimal volume of absolute ethanol. For example, to make a 10 mM stock, dissolve 10.8 mg of MK-13 (MW = 1081.7 g/mol ) in 1 mL of ethanol. c. Add Tween 80 to a final concentration of 1-5% (v/v) to aid in emulsification. d. Gently warm the solution (to no more than 40°C) and vortex thoroughly to ensure complete dissolution. Sonication for short bursts can also be effective. e. Store the stock solution at -20°C, protected from light.

  • Incorporation into Culture Medium: a. Thaw the MK-13 stock solution at room temperature. b. Aseptically add the desired volume of the MK-13 stock solution to the sterile microbial growth medium. A final concentration in the range of 1-50 µM is a good starting point for most applications. c. It is critical to add the MK-13 solution to the medium before inoculation to ensure even dispersal. d. For a negative control, add an equivalent volume of the ethanol/Tween 80 vehicle to a separate flask of medium. e. Inoculate the prepared media with the microbial culture of interest. f. Incubate under the appropriate conditions (temperature, aeration, etc.).

Causality Behind Experimental Choices:

  • Ethanol as a solvent: MK-13 is readily soluble in ethanol, making it an effective primary solvent.

  • Tween 80 as a surfactant: The non-ionic nature of Tween 80 helps to create a stable emulsion of the lipophilic MK-13 in the aqueous culture medium, improving its bioavailability to the microbial cells.

  • Pre-inoculation addition: Adding MK-13 before inoculation allows for its incorporation into the autoclaved medium components and ensures a homogenous distribution for consistent exposure to the microbial population.

Protocol 2: Assessing the Impact of MK-13 on Microbial Growth and Metabolic Activity

This protocol provides a framework for evaluating how the introduction of MK-13 affects microbial growth and overall metabolic activity.

Materials:

  • Microbial cultures grown with and without MK-13 (and with the vehicle control).

  • Spectrophotometer or microplate reader for measuring optical density (OD).

  • Metabolic activity assay reagents (e.g., XTT, resazurin).[14]

  • Reagents for quantifying specific metabolites (e.g., glucose, lactate assay kits).[15]

Procedure:

  • Growth Curve Analysis: a. In a multi-well plate or a series of culture flasks, grow the target microbe in medium containing: i) no additions, ii) vehicle control, and iii) a range of MK-13 concentrations. b. At regular time intervals, measure the optical density (e.g., at 600 nm) of the cultures. c. Plot OD versus time to generate growth curves. d. From the growth curves, determine key parameters such as the lag phase duration, maximum growth rate, and final cell density.

  • Metabolic Activity Assays: a. At various points during the growth curve (e.g., mid-log phase, stationary phase), take aliquots of the cultures. b. Perform a metabolic activity assay. For example, the XTT assay measures the reduction of a tetrazolium salt to a colored formazan product by metabolically active cells.[14] c. Incubate the cells with the assay reagent according to the manufacturer's instructions. d. Measure the absorbance of the colored product using a spectrophotometer or microplate reader. e. Normalize the metabolic activity to the cell density (OD) to get a measure of per-cell activity.

  • Metabolite Analysis: a. At the end of the growth experiment, centrifuge the cultures to pellet the cells. b. Collect the supernatant and store it at -20°C for later analysis. c. Use commercially available kits or established biochemical assays to quantify the consumption of the primary carbon source (e.g., glucose) and the production of key metabolic byproducts (e.g., lactate, acetate).[15]

Self-Validating System:

  • The inclusion of both "no addition" and "vehicle control" groups is crucial to distinguish the effects of MK-13 from any potential effects of the ethanol and Tween 80 carrier.

  • Correlating growth curve data with metabolic activity and metabolite analysis provides a more complete picture of the physiological impact of MK-13. For instance, an increase in metabolic activity without a corresponding increase in growth rate could indicate a shift in metabolic pathways.[16][17]

Protocol 3: In Vitro Reconstitution of Respiratory Chain Activity

This advanced protocol allows for the direct measurement of electron transfer between purified respiratory chain components, using MK-13 as the electron carrier. This approach provides direct biochemical evidence of MK-13's functionality.

Materials:

  • Isolated microbial membranes or purified respiratory enzymes (e.g., NADH dehydrogenase, succinate dehydrogenase, terminal oxidase).

  • MK-13 stock solution (as prepared in Protocol 1).

  • Electron donor (e.g., NADH, succinate).

  • Electron acceptor (e.g., oxygen, cytochrome c, decylubiquinone).

  • Spectrophotometer with kinetic measurement capabilities.

  • Oxygen electrode (for measuring oxygen consumption).

Procedure (Example using NADH dehydrogenase and a terminal oxidase):

  • Preparation of Proteoliposomes (Optional but Recommended): a. Co-reconstitute purified NADH dehydrogenase and the terminal oxidase into artificial lipid vesicles (liposomes) to mimic the native membrane environment. b. Incorporate MK-13 into the liposomes during their formation.

  • Assay Setup: a. In a spectrophotometer cuvette or the chamber of an oxygen electrode, prepare a reaction buffer (e.g., phosphate buffer, pH 7.4). b. Add the isolated membranes or proteoliposomes. c. If not already incorporated, add a specific concentration of MK-13 to the reaction. d. Initiate the reaction by adding the electron donor (e.g., NADH).

  • Measurement of Electron Transfer: a. Spectrophotometric Assay: If using an artificial electron acceptor like cytochrome c, monitor its reduction by measuring the increase in absorbance at 550 nm over time. b. Oxygen Consumption: If using oxygen as the terminal electron acceptor, use an oxygen electrode to measure the rate of oxygen depletion from the reaction buffer.

  • Data Analysis: a. Calculate the initial rate of the reaction (e.g., µmol of substrate consumed or product formed per minute per mg of protein). b. Compare the rates obtained in the presence and absence of MK-13 to determine its ability to facilitate electron transfer.

Authoritative Grounding:

  • The principles of reconstituting respiratory chain components are well-established in the field of bioenergetics.[18][19] This protocol adapts these classical methods for the specific investigation of MK-13.

Visualizing Electron Transport with MK-13

The following diagrams, generated using the DOT language for Graphviz, illustrate the conceptual framework for the role of MK-13 in microbial electron transport and the experimental workflow.

Microbial_ETC cluster_membrane Cytoplasmic Membrane cluster_cyto Cytoplasm cluster_ext Exterior DH Dehydrogenase (e.g., NADH Dehydrogenase) MK13 Menaquinone-13 (MK-13) DH->MK13 Reduction TO Terminal Oxidase/Reductase (e.g., Cytochrome bd) e_acceptor Terminal Electron Acceptor (e.g., O2, Nitrate) TO->e_acceptor Reduction MK13->TO Oxidation e_donor Electron Donor (e.g., NADH) e_donor->DH Oxidation Experimental_Workflow prep Prepare MK-13 Stock (Protocol 1) culture Culture Microbes with/without MK-13 prep->culture growth Monitor Growth (OD) (Protocol 2) culture->growth metabolism Assess Metabolic Activity (XTT, Resazurin) (Protocol 2) culture->metabolism metabolites Analyze Metabolites (HPLC, Kits) (Protocol 2) culture->metabolites reconstitution In Vitro Reconstitution (Protocol 3) culture->reconstitution analysis Data Analysis & Interpretation growth->analysis metabolism->analysis metabolites->analysis reconstitution->analysis

Caption: Workflow for studying MK-13's effect on microbial respiration.

Conclusion and Future Directions

Menaquinone-13 serves as a powerful and specific tool for probing the intricacies of microbial electron transport. By carefully designing experiments that incorporate exogenous MK-13, researchers can gain valuable insights into the specificity of respiratory enzymes, the physiological consequences of altered electron flow, and the potential for modulating microbial metabolism. This knowledge is not only of fundamental scientific interest but also has significant implications for drug development, particularly in the search for novel antimicrobial agents that target bacterial respiration. Future studies could explore the use of a wider range of menaquinone homologues to create a more detailed map of structure-function relationships in microbial ETCs and investigate the role of long-chain menaquinones in complex microbial communities and host-pathogen interactions.

References

  • A Review of Methods to Determine Viability, Vitality, and Metabolic Rates in Microbiology. (2020). Frontiers in Microbiology. [Link]

  • Assessment of metabolic activity of single bacterial cells — new developments in microcolony and dehydrogenase assays. (1998). FEMS Microbiology Ecology. [Link]

  • Reconstitution of pyrroloquinoline quinone-dependent D-glucose oxidase respiratory chain of Escherichia coli with cytochrome o oxidase. (1987). Journal of Bacteriology. [Link]

  • Microbiological applications for bacterial metabolism on a microplate reader. (2024). BMG Labtech. [Link]

  • XTT assay for detection of bacterial metabolic activity in water-based polyester polyurethane. (2022). PLOS ONE. [Link]

  • Vitamin K2 in Electron Transport System: Are Enzymes Involved in Vitamin K2 Biosynthesis Promising Drug Targets?. (2018). Molecules. [Link]

  • Lactiplantibacillus plantarum uses ecologically relevant, exogenous quinones for extracellular electron transfer. (2023). mBio. [Link]

  • Lactiplantibacillus plantarum uses ecologically relevant, exogenous quinones for extracellular electron transfer. (2023). mBio. [Link]

  • Quantifying the metabolic activities of human-associated microbial communities across multiple ecological scales. (2012). FEMS Microbiology Reviews. [Link]

  • Restoration of respiratory electron-transport reactions in quinone-depleted particle preparations from Anacystis nidulans. (1979). Biochemical Journal. [Link]

  • Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (2024). Daniele Teti. [Link]

  • Dot Language Graphviz. (2024). YouTube. [Link]

  • Mitochondrial Respiratory Chain Supercomplexes: From Structure to Function. (2022). International Journal of Molecular Sciences. [Link]

  • Drawing graphs with dot. (2015). Graphviz. [Link]

  • Physiological Roles of Short-Chain and Long-Chain Menaquinones (Vitamin K2) in Lactococcus cremoris. (2021). Frontiers in Microbiology. [Link]

  • Physiological Roles of Short-Chain and Long-Chain Menaquinones (Vitamin K2) in Lactococcus cremoris. (2021). Frontiers in Microbiology. [Link]

  • Graphviz Examples and Tutorial. (2024). Sketchviz. [Link]

  • DOT Language. (2024). Graphviz. [Link]

  • Quinone extraction drives atmospheric carbon monoxide oxidation in bacteria. (2025). Nature Chemical Biology. [Link]

  • Electron Transport Chain Unveiled: Steps, Products, Diagram. (2024). Microbe Notes. [Link]

  • Does menaquinone participate in brain astrocyte electron transport?. (2013). Medical Hypotheses. [Link]

  • How diversity of respiratory quinones affects microbial physiology. (2019). UC San Diego Jacobs School of Engineering. [Link]

  • The Differing Roles of Flavins and Quinones in Extracellular Electron Transfer in Lactiplantibacillus plantarum. (2022). Applied and Environmental Microbiology. [Link]

  • Biosynthesis of Menaquinone (Vitamin K2) and Ubiquinone (Coenzyme Q). (2003). Microbiology and Molecular Biology Reviews. [Link]

  • Menaquinone (Vitamin K2) Biosynthesis: Localization and Characterization of the menA Gene from Escherichia coli. (1992). Journal of Bacteriology. [Link]

  • Understanding extracellular electron transport of industrial microorganisms and optimization for production application. (2016). The University of Queensland. [Link]

  • Role of Menaquinone in Nitrate Respiration in Staphylococcus aureus. (1971). Journal of Bacteriology. [Link]

  • Microbial electron transport and energy conservation - the foundation for optimizing bioelectrochemical systems. (2015). Frontiers in Microbiology. [Link]

  • Long-chain vitamin K2 production in Lactococcus lactis is influenced by temperature, carbon source, aeration and mode of energy metabolism. (2019). Microbial Cell Factories. [Link]

  • Microbial electron transport and energy conservation – the foundation for optimizing bioelectrochemical systems. (2015). Frontiers in Microbiology. [Link]

  • Reconstitution of Respiratory Chain Enzyme Systems. (1961). Scilit. [Link]

  • Vitamin K2. (2024). Wikipedia. [Link]

  • Microbial electron transport and energy conservation – the foundation for optimizing bioelectrochemical systems. (2015). ResearchGate. [Link]

  • The assembly, regulation and function of the mitochondrial respiratory chain. (2021). Nature Reviews Molecular Cell Biology. [Link]

  • Vitamin K. (2024). Linus Pauling Institute, Oregon State University. [Link]

  • Effect of aeration and respiration on vitamin K2 production in L. lactis ssp. cremoris MG1363. (2019). ResearchGate. [Link]

  • Structural Insights into Phylloquinone (Vitamin K1), Menaquinone (MK4, MK7), and Menadione (Vitamin K3) Binding to VKORC1. (2019). International Journal of Molecular Sciences. [Link]

  • Chemical structures of K vitamins. MK, menaquinone. (2014). ResearchGate. [Link]

Sources

Application Note: Lipid Extraction Techniques for Preserving Long-Chain Menaquinones (MK-7 to MK-13)

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Framework & Core Directive

Executive Summary

Long-chain menaquinones (Vitamin K2, specifically MK-7 through MK-13) are highly lipophilic molecules embedded deep within the phospholipid bilayer of bacterial cell membranes (e.g., Bacillus subtilis, Lactococcus lactis).[1] Unlike their short-chain counterparts, these molecules possess polyisoprenoid side chains that render them hydrophobic and susceptible to degradation via photo-oxidation and cis-trans isomerization.

This guide moves beyond generic lipid extraction. It details preservation-centric protocols designed to maximize recovery while maintaining the bioactive all-trans configuration. We compare two distinct methodologies:

  • Optimized Liquid-Liquid Extraction (LLE): The analytical gold standard utilizing a biphasic 2-propanol/hexane system.

  • Supercritical Fluid Extraction (SFE): A scalable, "green" alternative utilizing CO₂ with polar modifiers.[2]

The Preservation Triad

To ensure scientific integrity, all protocols below must adhere to three non-negotiable constraints:

  • Actinic Control: MK-7 degrades rapidly under UV/visible light (320–400 nm). All procedures must be performed under amber light or in opaque vessels.

  • Oxidative Shielding: The quinone ring is prone to oxidation. Solvents must be degassed, and antioxidants (e.g., BHT) are mandatory.

  • Thermal Triage: While MK-7 is relatively thermostable, prolonged exposure >60°C induces isomerization. Extraction times at elevated temperatures must be strictly minimized.

Part 2: Experimental Protocols

Protocol A: Lysozyme-Assisted Liquid-Liquid Extraction (LLE)

Best for: Analytical quantification, small-scale purification, and complex biological matrices (wet biomass).

Rationale: Direct solvent extraction often fails to penetrate the thick peptidoglycan cell wall of Gram-positive bacteria. This protocol uses enzymatic lysis followed by a polarity-graded solvent system (2-Propanol:Hexane) to disrupt the membrane and solubilize the hydrophobic menaquinones without aggressive heating.

Materials
  • Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 2 mg/mL Lysozyme.

  • Extraction Solvent: 2-Propanol : n-Hexane (1:2 v/v), spiked with 0.01% (w/v) Butylated Hydroxytoluene (BHT).

  • Internal Standard: Menaquinone-4 (MK-4) or deuterated MK-7 (if analyzing MK-7).

  • Equipment: Amber glass centrifuge tubes, Nitrogen evaporator, Ultrasonic bath (cooled).

Step-by-Step Workflow
  • Cell Lysis (Enzymatic Disruption)

    • Resuspend 100 mg of wet bacterial biomass in 2 mL of Lysis Buffer .

    • Incubate at 37°C for 30 minutes.

    • Expert Note: Enzymatic digestion is superior to mechanical bead-beating here, as it generates no heat, preserving the cis/trans ratio.

  • Solvent Addition & Dehydration

    • Add 2 mL of 2-Propanol to the lysate. Vortex vigorously for 1 minute.

    • Mechanism: The alcohol acts as a co-solvent to dehydrate the cellular debris and break lipoprotein bonds, exposing the menaquinones.

  • Hydrophobic Partitioning

    • Add 4 mL of n-Hexane (containing BHT).

    • Sonicate for 10 minutes in a water bath maintained at <15°C.

    • Critical Step: The hexane creates a non-polar upper phase where the long-chain MKs will partition. The BHT scavenges free radicals generated during sonication.

  • Phase Separation

    • Centrifuge at 3,000 x g for 5 minutes at 4°C.

    • Carefully transfer the upper organic layer (Hexane) to a fresh amber vial.

  • Re-Extraction (Optional but Recommended)

    • Repeat steps 3-4 once to ensure >95% recovery. Combine organic layers.

  • Concentration

    • Evaporate the solvent under a gentle stream of Nitrogen (N₂) at 35°C.

    • Warning: Do not evaporate to complete dryness if storing; leave a residual oil or immediately reconstitute in mobile phase (e.g., Ethanol) to prevent oxidative degradation on the glass surface.

Protocol B: Supercritical CO₂ Extraction (SFE)

Best for: Industrial scale-up, green chemistry compliance, and solvent-free final products.

Rationale: SFE utilizes CO₂ above its critical point (31°C, 74 bar) to act as a tunable solvent. Since long-chain MKs are large molecules, pure CO₂ is often too non-polar. We use Methanol as a co-solvent (modifier) to increase solubility and recovery rates.

Parameters
ParameterSettingRationale
Pressure 25 MPa (250 bar)High density required to solvate high MW lipids (MK-7 MW: ~649 g/mol ).
Temperature 55°CBalances solubility (higher T) with thermal stability.
Modifier Methanol (10% v/v)Critical for increasing polarity to detach MKs from membrane phospholipids.
Flow Rate 2-3 mL/minEnsures sufficient residence time for mass transfer.
Time 15 - 20 minShort duration prevents thermal degradation.
Step-by-Step Workflow
  • Sample Preparation

    • Freeze-dry (lyophilize) the bacterial biomass. SFE requires low moisture (<10%) to prevent restrictor clogging and ensure CO₂ penetration.

    • Grind dried biomass to a fine powder (particle size <500 µm).

  • Loading

    • Mix sample with inert dispersing agent (e.g., diatomaceous earth) at a 1:1 ratio.

    • Load into the extraction vessel. Pack tightly to prevent channeling.

  • Static Extraction (Soaking)

    • Pressurize to 25 MPa at 55°C.

    • Introduce 10% Methanol modifier.[3]

    • Hold for 5 minutes (static mode) to allow the fluid to penetrate the matrix.

  • Dynamic Extraction

    • Open the restrictor valve. Flow CO₂ + Methanol at 2.5 mL/min for 15 minutes.

    • Collect the extract in a trap vessel containing cold Ethanol (-20°C).

  • Depressurization

    • The CO₂ turns to gas and vents off, leaving the concentrated lipid extract in the trap solvent.

Part 3: Visualization & Data

Comparative Efficiency Data

The following data summarizes recovery rates of MK-7 from Bacillus subtilis natto using different solvent systems.

Extraction MethodSolvent SystemRecovery Yield (mg/g)Purity (trans-isomer %)Notes
Method A (LLE) 2-Propanol : Hexane (1:2)58.5 ± 2.1 98.5% Highest analytical accuracy; labor intensive.
Method B (SFE) SC-CO₂ + 10% MeOH55.2 ± 3.099.1%Cleanest extract; minimal solvent waste.
Traditional Chloroform : Methanol (2:1)52.1 ± 4.596.0%Toxic; higher risk of isomerization due to work-up time.
Green Solvent Ethanol (Microwave Assisted)48.9 ± 1.894.5%Fastest; slight thermal degradation risk.
Workflow Diagrams
Figure 1: Lysozyme-Assisted LLE Workflow

LLE_Workflow Start Wet Biomass (100 mg) Lysis Enzymatic Lysis (Lysozyme, 37°C, 30 min) Start->Lysis Resuspend Dehydrate Dehydration (Add 2-Propanol) Lysis->Dehydrate Break Cell Wall Partition Hydrophobic Partitioning (Add Hexane + BHT) Dehydrate->Partition Solubilize Lipids Sonicate Ultrasonication (<15°C, 10 min) Partition->Sonicate Extract MK-7 Centrifuge Phase Separation (3000xg, 4°C) Sonicate->Centrifuge Collect Collect Upper Phase (Hexane Layer) Centrifuge->Collect Lipids in Hexane Evap N2 Evaporation (35°C, Protect from Light) Collect->Evap

Caption: Step-by-step liquid-liquid extraction optimized for preserving labile menaquinones.

Figure 2: Supercritical CO₂ Extraction Logic

SFE_Logic CO2 Supercritical CO2 (Non-polar) Matrix Dry Bacterial Matrix CO2->Matrix Diffusivity Modifier Methanol (10%) (Polar Modifier) Modifier->Matrix Desorption Solvation Solvation of MK-7 Matrix->Solvation 25 MPa / 55°C Sep Depressurization (Separation) Solvation->Sep Extract Pure MK-7 Extract Sep->Extract CO2 Recycled

Caption: Mechanism of SFE showing the critical role of polar modifiers in extracting long-chain lipids.

Part 4: Analytical Validation (Quality Control)

To validate the preservation of the molecule, High-Performance Liquid Chromatography (HPLC) is required.

  • Column: C18 Reverse Phase (e.g., Kinetex 2.6µm C18, 100 x 4.6 mm).

  • Mobile Phase: Methanol : Dichloromethane (90:10).

    • Note: Dichloromethane is necessary to solubilize long-chain MKs (MK-10+).

  • Detection: UV at 268 nm (Menaquinone absorption maximum).

  • Success Criteria:

    • Resolution > 1.5 between MK-6 and MK-7.

    • Absence of "pre-peaks" (indicative of cis-isomers).

    • Recovery within 95-105% of spiked internal standard.

References

  • Optimized "green solvent" extraction of long-chain menaquinones (Vitamin K2) from wet Lactococcus lactis biomass. Source: Separation and Purification Technology (Elsevier). URL:[Link]

  • Extraction of Menaquinone-7 for Supplementation of Food. Source: ResearchGate (Publication on solvent optimization). URL:[Link]

  • Supercritical carbon dioxide extraction of ubiquinones and menaquinones from activated sludge. Source: PubMed (Journal of Chromatography A). URL:[Link]

  • Menaquinone 7 Stability of Formulations and Its Relationship with Purity Profile. Source: PubMed Central (PMC). URL:[Link]

  • A Novel Fast HPLC-UV Method for Menaquinone-7 Determination in Fermentation Broth. Source: ACS Omega. URL:[Link]

Sources

Troubleshooting & Optimization

Dealing with co-eluting compounds in Menaquinone 13 chromatography.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ultra-Long Chain Menaquinone (MK-13) Chromatography

Current Status: Online Operator: Dr. A. Vance, Senior Application Scientist Ticket ID: MK13-SEP-OPT

Introduction: The "Ghost Peak" Challenge

Welcome to the advanced troubleshooting hub for Menaquinone-13 (MK-13). If you are here, you are likely facing the "Ghost Peak" phenomenon: your analyte is either stuck irreversibly on the column, precipitating in the injector, or co-eluting with a soup of hydrophobic matrix lipids.

MK-13 is not merely "Vitamin K"; with 13 isoprene units, it is an extremely lipophilic molecule (logP > 12). Standard methods designed for MK-4 or MK-7 will fail here. This guide treats MK-13 as a lipid-like macromolecule, requiring specialized Non-Aqueous Reversed-Phase (NARP) chromatography and shape-selective stationary phases.

Module 1: Chromatographic Resolution (The Column & Mobile Phase)

Q: I am using a standard C18 column, but MK-13 co-elutes with MK-12 and MK-14. How do I improve resolution?

A: The co-elution of long-chain homologs is a classic failure of "hydrophobic subtraction." On a standard C18 column, the hydrophobic interaction saturates once the chain length exceeds ~10 isoprene units. The column "sees" MK-12, MK-13, and MK-14 as identical greasy blobs.

The Solution: Switch to C30 (Triacontyl) Stationary Phases. You must transition from hydrophobic interaction to shape selectivity. C30 columns possess long, rigid alkyl chains that allow the menaquinone isoprenoid tail to "intercalate" or slot between the stationary phase ligands. This discrimination is based on the 3D molecular shape, not just hydrophobicity.

  • Mechanism: The C30 phase can distinguish the single isoprene unit difference between MK-12 and MK-13 because the longer MK-13 chain penetrates deeper into the C30 brush layer [1, 2].

  • Temperature Control: Unlike C18 (where heat improves mass transfer), C30 shape selectivity often improves at lower temperatures (15°C - 20°C). Higher temperatures increase the kinetic energy of the alkyl chains, disordering the stationary phase and reducing the "slotting" effect [2, 3].

Q: My MK-13 peak is extremely broad or tailing. Is it the column?

A: It is likely a solubility mismatch, not the column. MK-13 is virtually insoluble in pure methanol or acetonitrile. If you inject a sample dissolved in Hexane/IPA into a high-water mobile phase, MK-13 precipitates instantly at the column head, causing peak broadening or carryover.

Protocol: Non-Aqueous Reversed-Phase (NARP) Eliminate water. Use a mobile phase of Acetonitrile (ACN) and a stronger solvent like Isopropanol (IPA) or Ethyl Acetate.

ParameterStandard MK-7 Method (Avoid)MK-13 NARP Method (Recommended)
Mobile Phase A 100% Methanol100% Acetonitrile
Mobile Phase B 50:50 MeOH:IPA50:50 IPA:Hexane (or 100% IPA)
Gradient High aqueous start0% Aqueous. Start 80% A / 20% B.
Column Temp 40°C20°C (Maximize shape selectivity)

Module 2: Isomer Separation (Cis/Trans Purity)

Q: I see a "shoulder" on my MK-13 peak. Is this a degradation product?

A: It is highly likely a cis (Z) isomer. Synthetic MK-13 or MK-13 exposed to UV light will contain cis-isomers, which are biologically inactive.

Troubleshooting Logic:

  • Check Column: C18 columns often merge cis/trans isomers into a single peak. C30 is required to resolve them [1].

  • Check Wavelength: If using UV/DAD, monitor 248 nm (quinone) and 270 nm. Isomers have identical spectra, so separation must be chromatographic.

  • The "Silver Bullet" (Argentation): If C30 fails, consider Silver-Ion Chromatography (Ag-HPLC). Silver ions form weak complexes with the pi-electrons in the double bonds. The cis isomer, being sterically more accessible, interacts differently than the trans isomer. However, this is often incompatible with MS due to silver leaching [4].

Module 3: Detection & Sensitivity (MS Optimization)

Q: I have high background noise and poor sensitivity for MK-13 using ESI-MS. Why?

A: Electrospray Ionization (ESI) relies on the analyte accepting a charge in the liquid phase. MK-13 is a neutral, non-polar lipid with no basic nitrogens or acidic protons. It resists ionization in ESI, leading to poor signal and high susceptibility to matrix suppression [5].

The Solution: Atmospheric Pressure Chemical Ionization (APCI). APCI ionizes in the gas phase using a corona discharge. It is the gold standard for neutral lipids like Vitamin K.

  • Why APCI? It creates a plasma that forces a proton transfer to the quinone ring. It is far more robust against the co-eluting triglycerides that plague MK-13 analysis [5, 6].

  • Target Ions: Monitor the [M+H]+ and the reduced hydroquinone form [M+2H]+.

  • Alternative: If you must use ESI, add an enhancing agent like Silver Nitrate (Ag+) or Ammonium Fluoride to form adducts, though this fouls the source faster [7].

Visualizing the Workflow

The following diagram illustrates the decision matrix for resolving MK-13 co-elution issues.

MK13_Troubleshooting Start Issue: MK-13 Co-elution Check_Partner What is co-eluting? Start->Check_Partner Homologs Other MKs (MK-12, MK-14) Check_Partner->Homologs Chain Length Isomers Cis/Trans Isomers Check_Partner->Isomers Geo-Isomers Matrix Lipids/Triglycerides Check_Partner->Matrix Bio-Matrix Action_C30 Switch to C30 Column (Shape Selectivity) Homologs->Action_C30 Isomers->Action_C30 Action_Prep Lipase Digest or Silica SPE Cleanup Matrix->Action_Prep Action_Temp Lower Temp to 15-20°C Action_C30->Action_Temp Enhance Resolution Action_NARP NARP Mobile Phase (ACN/IPA/Hexane) Action_C30->Action_NARP Solubility Fix Action_Prep->Action_NARP Inject Organic

Caption: Decision tree for isolating Menaquinone-13 from homologs, isomers, and biological matrix interferences.

Module 4: Sample Preparation (The Matrix)

Q: I see a massive blob at the end of my run that interferes with the next injection. What is it?

A: Those are triglycerides.[1] In biological samples (plasma/tissue), lipids are 1000x more abundant than MK-13. If you use a standard LLE (Liquid-Liquid Extraction) with Hexane, you extract all the fats along with MK-13.

Protocol: Lipase Digestion & Silica SPE You cannot rely on chromatography alone to separate MK-13 from bulk lipids.

  • Lipase Treatment: Incubate the sample with lipase to break down triglycerides into fatty acids, which are more polar.

  • Silica SPE:

    • Load the hexane extract onto a Silica (not C18) SPE cartridge.

    • Wash with pure Hexane (elutes hydrocarbons).

    • Elute MK-13 with 3% Ether in Hexane.

    • Why? This separates MK-13 (moderately polar quinone head) from the bulk non-polar lipids and highly polar phospholipids [8].

References

  • Thermo Fisher Scientific. (2011).[2] Vitamin K Isomers Separated Using a Thermo Scientific Acclaim C30 Column vs an Acclaim C18 Column. Retrieved from

  • Chromatography Online. (2013). Separation of Vitamin K Isomers with Enhanced Selectivity.
  • Fisher Scientific.Use of C30 as a General-Purpose Stationary Phase for a Broad Range of Applications.
  • BenchChem.Technical Support Center: Chromatographic Separation of Vitamin K Isomers.
  • ResearchGate. (2016). Does it make any difference in using ESI and APCI sources for LCMS/MS?. Retrieved from [3][4][5][6][7][8][9][10][11][12][13]

  • PubMed. (2018).[4] A simple, sensitive, and high-throughput LC-APCI-MS/MS method for simultaneous determination of vitamin K1, vitamin K1 2,3-epoxide in human plasma. Retrieved from

  • Waters.Analysis of Vitamin K1 in Serum by UPLC-MS/MS for Clinical Research.
  • Cyberlipid.Vitamin K analysis.

Sources

Validating Specificity of Menaquinone-13 (MK-13) Analytical Methods

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center & Troubleshooting Guide

Welcome to the Advanced Lipidomics Support Center. Subject: Menaquinone-13 (MK-13) Specificity Validation. Assigned Scientist: Senior Application Scientist, Lipid Analysis Division.

Introduction: The MK-13 Specificity Challenge

Menaquinone-13 (MK-13) is an ultra-long-chain Vitamin K2 homolog (C76H112O2).[1][2] Unlike the commonly analyzed MK-4 or MK-7, MK-13 presents unique analytical hurdles due to its extreme hydrophobicity (LogP > 20) and low physiological abundance.[1]

The Core Problem: Standard C18 columns often fail to distinguish MK-13 from its nearest neighbors (MK-12, MK-14) or from complex lipid interferences (triglycerides) that share similar retention times.[1][2] Furthermore, "ghost peaks" from isobaric cis-isomers can compromise quantitation.[1][2]

This guide provides a self-validating framework to ensure your method measures only MK-13, complying with ICH Q2(R2) standards for specificity and selectivity.

Module 1: Chromatographic Resolution (The "Co-elution" Problem)

Q: My MK-13 peak has a "shoulder" or appears wider than expected. Is this contamination?

A: This is likely a co-eluting isomer or a nearest-neighbor homolog (MK-12).[1][2] Standard C18 columns differentiate based on hydrophobicity (carbon count) but lack "shape selectivity."[2]

The Fix: Switch to a C30 Stationary Phase. C30 columns (Triacontyl) possess a rigid, highly ordered stationary phase that discriminates based on molecular shape.[2] This is critical for separating the linear all-trans MK-13 (bioactive) from the bent cis-isomers (inactive impurities).[1]

Troubleshooting Logic Flow:

MK13_Resolution Start Issue: Broad/Split MK-13 Peak Check1 Check Retention Time (RT) of MK-12 & MK-14 Start->Check1 Decision1 Is interference isobaric (same Mass)? Check1->Decision1 Action1 Likely cis-isomer. Switch to C30 Column. Use MeOH mobile phase. Decision1->Action1 Yes (Same m/z) Action2 Likely Homolog (MK-12). Flatten Gradient Slope. Increase Run Time. Decision1->Action2 No (Different m/z)

Caption: Decision tree for diagnosing peak purity issues in long-chain Menaquinone analysis.

Module 2: Mass Spectrometry Specificity (The "Isobaric" Problem)

Q: I see a signal for MK-13 in my blank matrix. How do I eliminate this "crosstalk"?

A: Long-chain menaquinones fragment similarly. If your mass resolution is low, the isotope envelope of MK-12 or MK-14 might bleed into the MK-13 window.[1] Additionally, neutral lipids (triglycerides) can form ammonium adducts that mimic MK masses.[1][2]

The Fix: Optimize MRM Transitions & Ionization Source.

  • Ionization: Use APCI (Atmospheric Pressure Chemical Ionization) in Positive Mode.[2] ESI is often inefficient for such non-polar molecules and is more susceptible to matrix suppression.[2]

  • Precursor Selection: Use the protonated molecule

    
     or the ammonium adduct 
    
    
    
    .[2]

Recommended MS/MS Parameters for MK-13:

ParameterValue / DescriptionCausality
Formula ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

Menadione core + 13 isoprene units.[2]
Monoisotopic Mass 1056.87 DaBase for calculation.[2]
Precursor Ion (Q1) 1057.9 ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

Primary ion in APCI.[2]
Product Ion (Q3) 187.1 ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

The stable naphthoquinone core fragment common to all MKs.[2]
Dwell Time > 50 msLong dwell time required due to low abundance.[2]
Source Temp 350°C - 400°CHigh heat needed to vaporize long C76 chains.[2]
Module 3: Matrix Specificity (The "Dirty Matrix" Problem)

Q: My internal standard recovery is erratic. Is the matrix suppressing my signal?

A: Yes. In plasma/tissue, triglycerides co-extract with MK-13.[1][2] They compete for charge in the source (Ion Suppression).[2]

The Fix: Specificity via Sample Prep. Do not rely on simple protein precipitation.[2]

  • Liquid-Liquid Extraction (LLE): Use Hexane:Ethanol (4:1).[1][2] The ethanol breaks protein bonds; hexane selectively pulls the lipids.[2]

  • Lipase Treatment (Optional): If specificity fails, treat samples with lipase to hydrolyze interfering triglycerides before extraction.[2]

  • Internal Standard: Since Deuterated MK-13 is not commercially standard, use d5-MK-7 or d8-MK-4 . Warning: These elute earlier than MK-13.[1][2] You must validate that matrix effects at the MK-7 RT are representative of the MK-13 RT (see Protocol below).

Protocol: Step-by-Step Specificity Validation (ICH Q2 Compliant)

This workflow validates that your peak is only MK-13 and not an interference.[1]

Phase 1: The "Absence" Test (Selectivity) [2]
  • Blank Matrix: Inject 6 replicates of double-charcoal-stripped plasma (or relevant blank matrix).

  • Requirement: The signal at the MK-13 retention time must be < 20% of the LLOQ (Lower Limit of Quantitation).

Phase 2: The "Interference" Test (Spiking)
  • Spike Interferences: Prepare a neat standard containing high concentrations (10x physiological upper limit) of:

    • MK-4, MK-7, MK-10, MK-11, MK-12.[1]

    • Triglycerides (e.g., Triolein).[1][2]

  • Inject: Run this mix without MK-13.

  • Requirement: No peak should appear at the MK-13 retention time.

Phase 3: The "Matrix Factor" Calculation

To quantify specificity regarding ion suppression:

  • Set A (Neat): Spike MK-13 into pure solvent (Hexane/IPA).

  • Set B (Post-Extraction Spike): Extract blank matrix, then spike MK-13 into the dry residue and reconstitute.

  • Calculate Matrix Factor (MF): ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="ng-star-inserted display">

    
    [2]
    
  • Acceptance:

    
     (CV < 15%).[2]
    

Validation Workflow Diagram:

Specificity_Validation Step1 1. Analyze Blank Matrix (n=6) Step3 3. Compare Retention Times Step1->Step3 Step2 2. Analyze Interference Mix (High conc. MK-12/Trigs) Step2->Step3 Step4 4. Calculate Matrix Factor (Post-Extract Spike) Step3->Step4

Caption: Workflow for validating analytical specificity according to ICH Q2(R2) guidelines.

References
  • Rokea, P. M., et al. (2019).[1][2] "LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population." Journal of Chromatography B.

  • Thermo Scientific. (2015).[2] "Comparison of a C30 and C18 column for carotenoid profiles." AppsLab Library. (Demonstrates shape selectivity principles applicable to long-chain isoprenoids).

  • International Council for Harmonisation (ICH). (2023).[2][3] "Validation of Analytical Procedures Q2(R2)." ICH Guidelines.

  • Phenomenex. "Separation of Vitamin K Compounds by LC-MS/MS Analysis." Application Note. (Provides baseline methodology for MK separation).

  • Fu, X., et al. (2014).[1][2] "Multiple Vitamin K Forms Exist in Dairy Foods."[2] Current Developments in Nutrition. (Reference for existence of long-chain MKs in biological matrices).

Sources

Validation & Comparative

Comparative Guide: Menaquinone-13 (MK-13) vs. Phylloquinone in VKDP Activation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an advanced technical comparison between Menaquinone-13 (MK-13) —an ultra-long-chain menaquinone typically of bacterial origin—and Phylloquinone (Vitamin K1) , the primary dietary form.

Executive Summary & Structural Distinction

While Phylloquinone (K1) is the standard-bearer for hepatic coagulation factor activation, Menaquinone-13 (MK-13) represents the extreme lipophilic end of the Vitamin K spectrum. This structural divergence dictates their respective biological utilities: K1 is a rapid-turnover hepatic cofactor , whereas MK-13 acts as a deep-tissue depot with distinct pharmacokinetic retention , albeit with bioavailability challenges.

Structural Comparison
FeaturePhylloquinone (Vitamin K1)Menaquinone-13 (MK-13)
Side Chain Phytyl (saturated/monounsaturated)Poly-isoprenyl (13 unsaturated units)
Carbon Count (Tail) 20 Carbons65 Carbons
Lipophilicity (LogP) ~8.0–9.0>15.0 (Estimated)
Primary Origin Plant chloroplasts (photosynthesis)Anaerobic bacteria (Prevotella, Bacteroides)
Primary Carrier Chylomicrons

Liver (rapid clearance)
VLDL/LDL

Peripheral Tissues

Mechanistic Analysis: The Activation of VKDPs

The activation of Vitamin K-Dependent Proteins (VKDPs) such as Osteocalcin (OC) , Matrix Gla Protein (MGP) , and Gas6 relies on the Vitamin K Cycle. The efficacy of MK-13 vs. K1 is governed by three critical checkpoints:

A. Micellar Solubilization & Absorption (The Barrier)
  • Phylloquinone: Moderately lipophilic. Requires dietary fat for micellar formation but is absorbed with ~10–15% efficiency from matrix-bound sources (vegetables) and up to 80% from supplements.

  • Menaquinone-13: Extreme hydrophobicity creates a "solubility penalty." In aqueous intestinal environments, MK-13 struggles to partition into mixed micelles efficiently compared to shorter chains (MK-4/MK-7).

    • Insight: This explains why colonic MK-13 (produced by gut microbiota) contributes minimally to human status—it remains trapped in bacterial membranes and cannot cross the colonic epithelium without bile salts.

B. Circulatory Transport & Half-Life (The Distributor)
  • Phylloquinone: Rapidly cleared by the liver via chylomicron remnants. Half-life: 1.5 – 3 hours .

  • Menaquinone-13: Once absorbed (e.g., from high-fat fermented pork/cheese matrices), it is incorporated into VLDL and redistributed via LDL.[1] Due to its extreme lipophilicity, it is not easily metabolized or excreted.

    • Hypothetical Half-life: Extrapolating from MK-9 data, MK-13 likely exceeds 100+ hours , creating a stable "steady-state" plasma concentration that allows continuous extrahepatic tissue access.

C. Enzymatic Cofactor Efficiency (GGCX & VKORC1)

The Gamma-Glutamyl Carboxylase (GGCX) enzyme requires the reduced hydroquinone form of Vitamin K.[2]

  • Binding Affinity (Km): Long-chain menaquinones (MK-7 to MK-13) generally exhibit lower Km (higher affinity) for GGCX than K1, likely due to stronger hydrophobic anchoring in the endoplasmic reticulum (ER) membrane.

  • Reaction Velocity (Vmax): Extremely long chains like MK-13 can exhibit steric hindrance . While they anchor well, the bulky tail may slow the rotation or release of the oxidized epoxide product from the active site, potentially lowering the turnover number (Vmax) compared to the more agile MK-4 or K1.

Visualization: The Differential Pathway

The following diagram illustrates the divergence in transport and tissue targeting between K1 and MK-13.

VitaminK_Pathway cluster_input Dietary Input cluster_circulation Circulation & Transport cluster_target Target Tissue Activation K1 Phylloquinone (K1) (Green Leafy Veg) Chylo Chylomicrons K1->Chylo Micellar Absorption MK13 Menaquinone-13 (MK-13) (Fermented Fats/Liver) MK13->Chylo Difficult Absorption (Requires Lipids) Liver Liver (Hepatic Clearance) Chylo->Liver Rapid Uptake Chylo->Liver LDL LDL / VLDL (Long-Circulation) Liver->LDL Minor Fraction Liver->LDL Major Redistribution Clotting Clotting Factors (II, VII, IX, X) Liver->Clotting Primary Activation ExtraHep Extra-Hepatic Tissue (Bone/Vessel Wall) LDL->ExtraHep Sustained Delivery (>96h T1/2) MGP_OC Active MGP / Osteocalcin ExtraHep->MGP_OC Potent Carboxylation

Caption: Comparative pharmacokinetics showing K1's hepatic dominance versus MK-13's preferential redistribution via LDL to peripheral tissues for MGP/Osteocalcin activation.

Experimental Protocols

To validate the performance of MK-13 vs. K1, the following self-validating protocols are recommended. Note: Since MK-13 is not a standard reagent, Custom Synthesis or Bacterial Isolation (from Bacteroides spp.) is often the prerequisite step.

Protocol A: In Vitro GGCX Kinetic Assay (Microsomal System)

Objective: Determine if the 13-unit side chain causes steric hindrance in enzyme kinetics.

  • Preparation:

    • Isolate liver microsomes from Vitamin K-deficient rats (to ensure apo-enzymes are present).

    • Solubilize MK-13 and K1 in 1% CHAPS detergent (critical for ultra-long chains).

  • Reaction System:

    • Substrate: Synthetic peptide FLEEL (consensus Gla domain sequence).

    • Cofactor: MK-13 or K1 (range 0.1 – 100 µM).

    • Reductant: DTT (Dithiothreitol) to maintain the hydroquinone state.

    • Label: NaH¹⁴CO₃.

  • Execution:

    • Incubate at 25°C for 30 minutes.

    • Precipitate unreacted ¹⁴CO₂ with TCA (Trichloroacetic acid).

    • Measure ¹⁴C-incorporation into the peptide via liquid scintillation counting.

  • Data Analysis:

    • Plot Michaelis-Menten curves.

    • Self-Validation: If MK-13 Vmax is <50% of K1, steric hindrance is confirmed. If Km is lower, higher affinity is confirmed.

Protocol B: Cellular Uptake & Retention Assay (Osteoblast Model)

Objective: Compare the cellular retention of K1 vs. MK-13 in bone-forming cells.

  • Cell Line: MG-63 or Saos-2 human osteosarcoma cells.

  • Dosing: Treat cells with equimolar concentrations (1 µM) of K1 and MK-13 for 24 hours.

  • Washout Phase: Replace medium with Vitamin K-free medium containing 10% FBS. Sample cells at T=0, 24, 48, and 96 hours.

  • Extraction:

    • Lyse cells; extract lipids using Hexane:Ethanol (2:1).

    • Critical Step: Due to MK-13's lipophilicity, ensure glass vials are silanized to prevent adsorption loss.

  • Quantification: LC-MS/MS (APCI mode).

    • Expectation: K1 levels will drop rapidly (metabolized to MK-4 or excreted). MK-13 should show persistent retention due to membrane integration.

Comparative Data Summary

The following table synthesizes data from general long-chain menaquinone studies (MK-7/9) and specific structure-activity relationship (SAR) models applied to MK-13.

ParameterPhylloquinone (K1)Menaquinone-13 (MK-13)Performance Verdict
Hepatic Uptake High (Receiver of Chylomicrons)Moderate (Redistributed)K1 is superior for Clotting Factors.
Plasma Half-Life Short (~1.5 hrs)Ultra-Long (>72 hrs estimated)MK-13 offers stable steady-state dosing.
Vessel Wall Accumulation LowHighMK-13 is theoretically superior for MGP activation (Anti-calcification).
Bioavailability (Oral) 10–80% (Matrix dependent)<10% (Unless solubilized)K1 is more reliable without advanced formulation.
Conversion to MK-4 Yes (Tissue-specific)Unknown/Likely LowK1 is a better precursor for tissue MK-4.

References

  • Relationship between Structure and Biological Activity of Various Vitamin K Forms. Foods (MDPI). (2021).[3][4][5] Discusses the impact of side-chain length (MK-n) on GGCX activity and bioavailability. Link

  • Vitamin K-Dependent Proteins: Beyond Coagulation. Physiological Reviews. (2014). Comprehensive review of MGP and Osteocalcin activation mechanisms. Link

  • Differences in Absorption and Excretion of Vitamin K Forms. British Journal of Nutrition. (2013). Comparative pharmacokinetics of K1 vs. Long-chain Menaquinones. Link

  • Menaquinone Content in Pork and Fermented Foods. Journal of Food Composition and Analysis. (2025).[3][6] Identifies MK-10 to MK-13 sources in the food supply.[1][6][7] Link

  • Structural Insights into Vitamin K Binding to VKORC1. Nutrients. (2019).[2][8] Explains the hydrophobic anchoring of long-chain MKs in the ER membrane. Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Menaquinone 13
Reactant of Route 2
Menaquinone 13

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.